2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAECIJDHJSGACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247666-07-4 | |
| Record name | 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For: Researchers, Scientists, and Drug Development Professionals On: Core Methodologies for the Synthesis of a Pyrrole-Substituted Benzoic Acid Derivative
This document provides a detailed technical overview of a feasible synthetic pathway for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The synthesis is based on established chemical transformations, primarily the Paal-Knorr pyrrole synthesis, followed by ester hydrolysis. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate understanding and replication.
Overview of Synthetic Strategy
The synthesis of the target compound, this compound, is proposed as a two-step sequence. The core of this strategy involves the formation of the N-aryl pyrrole ring system, a common motif in pharmacologically active molecules.
-
Step 1: Paal-Knorr Pyrrole Synthesis. The pyrrole ring is constructed by reacting the primary amine of methyl 4-amino-2-methylbenzoate with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran. This reaction, conducted under acidic conditions, is a reliable and high-yielding method for preparing N-substituted pyrroles.[1][2]
-
Step 2: Saponification (Ester Hydrolysis). The methyl ester of the pyrrole-substituted benzoate intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard and generally high-yielding transformation.
The overall synthetic workflow is depicted below.
Experimental Protocols
The following protocols are representative procedures based on well-established Paal-Knorr and hydrolysis reactions. Researchers should optimize conditions as necessary.
Step 1: Synthesis of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate
This procedure is adapted from the general Paal-Knorr synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran.[1][2]
Materials:
-
Methyl 4-amino-2-methylbenzoate
-
2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (aq)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-amino-2-methylbenzoate (1.0 equiv).
-
Add glacial acetic acid to dissolve the starting material (approx. 5 mL per 1.0 g of amine).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure is a standard saponification of a methyl ester.[3]
Materials:
-
Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 1M solution
Procedure:
-
Dissolve methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate (1.0 equiv) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Add sodium hydroxide (2.0-3.0 equiv), either as a solid or an aqueous solution.
-
Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the slow addition of hydrochloric acid until a precipitate forms and the pH is acidic (pH ~2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 4-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Starting Material |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Reagent |
| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | C₁₃H₁₃NO₂ | 215.25 | Intermediate |
| This compound | C₁₂H₁₁NO₂ | 201.22 | Final Product |
| Compound | Expected Yield | Expected Appearance | Expected Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | >70% | Off-white to pale yellow solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methoxy singlet (~3.9 ppm), Methyl singlet (~2.5 ppm) |
| This compound | >90% | White to off-white solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methyl singlet (~2.5 ppm), Carboxylic acid proton (>10 ppm, broad) |
Biological Context and Potential Signaling Pathways
Specific biological activities for this compound have not been extensively reported. However, structurally related compounds, particularly those containing the 4-(pyrrol-1-yl)benzoic acid scaffold, have been investigated as potential therapeutic agents.[4][5]
Notably, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of two key enzymes in bacterial metabolic pathways: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA/FabI) .[4][5]
-
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death.
-
InhA (FabI) is a vital enzyme in the fatty acid synthase II (FAS-II) system of bacteria like Mycobacterium tuberculosis. It is responsible for the elongation of fatty acid chains required for mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Inhibition of these two distinct pathways by a single molecule represents a "dual-target" approach, which can be advantageous in overcoming drug resistance. The diagram below illustrates the points of inhibition within these bacterial pathways by this class of compounds.
This dual-targeting capability suggests that novel pyrrole-benzoic acid derivatives, including the title compound, are promising scaffolds for the development of new antibacterial and antitubercular agents. Further biological evaluation would be required to confirm this potential.
References
- 1. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic carboxylic acid derivative containing a pyrrole moiety. Its structure suggests potential applications in medicinal chemistry and materials science, as both benzoic acids and pyrroles are common scaffolds in biologically active compounds and functional materials. A thorough understanding of its physicochemical properties is paramount for any research and development activities, including formulation, pharmacokinetic profiling, and process chemistry.
This document summarizes the available computed data for this compound and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₂[1]
-
SMILES: CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O[1]
-
InChI Key: RAECIJDHJSGACW-UHFFFAOYSA-N[1]
Physicochemical Properties
Due to the absence of published experimental data, the following tables present computed and predicted values for the target compound. For comparative context, experimental data for a structurally related isomer, 4-(1H-pyrrol-1-yl)benzoic acid, is also provided.
Data for this compound (Computed)
| Property | Value | Source |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 201.07898 Da | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 55.1 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Data for 4-(1H-pyrrol-1-yl)benzoic acid (Isomer, Experimental)
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | Sigma-Aldrich[2] |
| Melting Point | 286-289 °C | Sigma-Aldrich[2] |
| Assay Purity | 99% | Sigma-Aldrich[2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a novel organic compound like this compound.
Solubility Determination
The solubility of a compound is a critical parameter for its formulation and biological testing. A qualitative and semi-quantitative determination can be performed using a hierarchical testing method.
Protocol:
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it dissolves, proceed to test its pH with litmus paper to classify it as a water-soluble acid, base, or neutral compound.[3][4]
-
-
Aqueous Base Solubility (if water-insoluble):
-
To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous shaking.
-
Solubility in NaOH indicates an acidic functional group.
-
To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate confirms the compound is a water-insoluble acid.[5]
-
-
Aqueous Acid Solubility (if water-insoluble):
-
To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous shaking.
-
Solubility in HCl is a strong indication of a basic functional group (e.g., an amine).[4]
-
-
Organic Solvent Solubility:
-
Test the solubility in various organic solvents (e.g., ethanol, methanol, DMSO, acetone, hexane) by adding a small, weighed amount of the compound to a known volume of the solvent until saturation is reached.[6]
-
Caption: Workflow for Qualitative Solubility Testing.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, this value is crucial for predicting its ionization state at physiological pH.
Protocol: Potentiometric Titration [7]
-
Preparation:
-
Accurately weigh a sample of the compound (e.g., 1-5 mg) and dissolve it in a suitable solvent. If the compound is poorly water-soluble, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[2][7]
-
Ensure all solutions are prepared with carbonate-free water to avoid errors, especially when titrating at neutral-to-high pH.[7]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.
-
Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination
The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method [8]
-
Preparation:
-
Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol.
-
Saturate n-octanol with the same aqueous buffer. This pre-saturation of phases is critical for accurate results.
-
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous buffer.
-
Add an equal volume of the pre-saturated n-octanol to a flask or vial containing the aqueous solution of the compound.
-
Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[8]
-
Let the mixture stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the base-10 logarithm of this value: logP = log₁₀(P).
-
Caption: Workflow for LogP Determination via Shake-Flask Method.
Conclusion
While experimental data for this compound remains to be published, its chemical structure and computed properties provide a foundational understanding for researchers. The predicted XLogP of 2.2 suggests moderate lipophilicity. The presence of a carboxylic acid group indicates it will be an acidic compound, with solubility strongly dependent on pH. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic and accurate characterization of this and other novel chemical entities, which is an essential step in the drug discovery and development pipeline.
References
- 1. 4-(1H-Pyrrol-1-yl)benzoic acid 99 22106-33-8 [sigmaaldrich.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of a complete experimental dataset for this specific molecule, this document consolidates predicted data along with experimental data from closely related analogs to offer a robust analytical profile. The information herein is intended to support research, drug development, and quality control activities.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogs. This data is crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10-13 | Singlet | COOH |
| ~7.9 | Doublet | Aromatic H |
| ~7.4 | Doublet | Aromatic H |
| ~7.3 | Singlet | Aromatic H |
| ~7.1 | Triplet | Pyrrole H (α) |
| ~6.3 | Triplet | Pyrrole H (β) |
| ~2.5 | Singlet | CH₃ |
Note: These are predicted values and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | COOH |
| ~142 | Aromatic C-N |
| ~140 | Aromatic C-CH₃ |
| ~132 | Aromatic C-COOH |
| ~131 | Aromatic CH |
| ~122 | Aromatic CH |
| ~120 | Pyrrole C (α) |
| ~118 | Aromatic CH |
| ~111 | Pyrrole C (β) |
| ~20 | CH₃ |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Aromatic Carboxylic Acids and Pyrrole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic & Pyrrole) |
| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic & Pyrrole) |
| ~1300 | Medium | C-N stretch |
| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |
| ~750 | Strong | C-H out-of-plane bend (Aromatic) |
Note: This table is based on typical values for related functional groups.
Mass Spectrometry (MS) Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.08626 |
| [M+Na]⁺ | 224.06820 |
| [M-H]⁻ | 200.07170 |
| [M+NH₄]⁺ | 219.11280 |
| [M+K]⁺ | 240.04214 |
| [M+H-H₂O]⁺ | 184.07624 |
| [M+HCOO]⁻ | 246.07718 |
| [M+CH₃COO]⁻ | 260.09283 |
Data sourced from PubChem predictions.[1] The monoisotopic mass is predicted to be 201.07898 Da.[1]
Experimental Protocols
Detailed experimental methodologies are critical for reproducing and verifying spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupling pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, and can be operated in either positive or negative ion mode.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Crystal Structure of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Disclaimer: As of the latest available data, the specific crystal structure of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid has not been publicly deposited in crystallographic databases. This guide will therefore utilize the crystallographic data of a closely related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid , to provide an illustrative analysis of the molecular geometry and crystal packing principles that can be expected for the target compound. The methodologies for synthesis and crystallographic analysis are presented as established protocols applicable to this class of organic molecules.
Molecular Structure and Properties
This compound is an organic compound featuring a benzoic acid moiety substituted with a methyl group at the 2-position and a pyrrole ring at the 4-position. The molecular formula is C12H11NO2, and it has a monoisotopic mass of 201.07898 Da.[1] The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrrole ring (a planar aromatic system) suggests the potential for interesting intermolecular interactions that dictate its crystal packing.
Synthesis and Crystallization
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-aryl pyrroles and benzoic acid derivatives. A potential pathway involves the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis
A general method for synthesizing the title compound could involve the reaction of 4-amino-2-methylbenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methylbenzoic acid in glacial acetic acid.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step.[2]
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.
-
Vapor Diffusion: Alternatively, the sitting drop or hanging drop vapor diffusion methods can be employed.[3] A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystallization.
-
Crystal Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully mounted on a goniometer head for X-ray diffraction analysis.[2][3]
Crystal Structure Analysis (Based on a Proxy Compound)
The crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid (C16H15NO3) provides valuable insights into the potential solid-state arrangement of the target molecule.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure involves a series of steps:[2][3][5][6][7]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[2][3]
-
Data Reduction: The intensities of the diffracted X-rays are measured and corrected for various experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or other techniques to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Crystallographic Data for 2-methyl-4-(2-methylbenzamido)benzoic acid [4]
| Parameter | Value |
| Formula | C16H15NO3 |
| Molecular Weight | 269.29 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.318 (9) |
| b (Å) | 10.230 (2) |
| c (Å) | 13.901 (3) |
| β (°) | 125.50 (3) |
| Volume (ų) | 2699.7 (16) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.047 |
Molecular Geometry and Intermolecular Interactions
In the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid, the two benzene rings are not coplanar, with a dihedral angle of 82.4(2)°.[4] The molecules form dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two inversion-related molecules.[4] Additionally, N-H···O hydrogen bonds link the molecules into chains.[4]
For this compound, one would expect similar dimeric structures formed by the carboxylic acid groups. The planarity of the pyrrole and benzene rings would be a key feature, with a likely twist between them. The absence of the N-H donor in the pyrrole ring (as it is N-substituted) means that N-H···O hydrogen bonds would not be present. Instead, C-H···O or C-H···π interactions involving the pyrrole and benzoic acid moieties would likely play a significant role in the overall crystal packing.
Potential Biological Significance
Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9][10][11][12] The pyrrole ring is a key structural component in many natural products and pharmaceutical agents.[10][12] Benzoic acid derivatives also possess diverse biological activities. The combination of these two pharmacophores in this compound suggests that it could be a candidate for biological screening.
Hypothetical Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities of many pyrrole derivatives, a hypothetical target could be a signaling pathway involved in cellular proliferation and inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
This diagram illustrates a potential mechanism where this compound could inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory and proliferative genes. This remains a hypothesis pending experimental validation.
References
- 1. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 11. raijmr.com [raijmr.com]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. In the absence of direct stability studies for this specific molecule, this document leverages data from analogous structures, including N-aryl pyrroles and substituted benzoic acids, to predict its chemical liabilities. This guide outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis, and provides detailed, actionable experimental protocols for conducting forced degradation studies in line with regulatory expectations. The information presented herein is intended to guide researchers and drug development professionals in designing robust stability studies, identifying potential degradants, and developing stable formulations.
Introduction
This compound is a molecule of interest in pharmaceutical research, combining a substituted benzoic acid moiety with an N-aryl pyrrole. Understanding the intrinsic stability of this compound is critical for its development as a potential therapeutic agent. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This guide provides a predictive analysis of the stability of this compound and a practical framework for its experimental investigation.
Predicted Chemical Liabilities and Degradation Pathways
The structure of this compound contains two key functional groups that are likely to be susceptible to degradation: the pyrrole ring and the carboxylic acid group on the phenyl ring.
2.1. Pyrrole Moiety
The pyrrole ring is known to be susceptible to several modes of degradation:
-
Oxidation: Pyrrole and its derivatives are prone to oxidation, which can lead to ring-opening, polymerization, or the formation of oxidized species like pyrrolin-2-ones.[4][5][6][7] The presence of atmospheric oxygen, residual peroxides, or oxidizing agents in a formulation can initiate these degradation pathways.[6]
-
Photodegradation: Pyrrole-containing compounds can be photolabile.[8][9] Upon exposure to UV or visible light, the pyrrole ring can undergo photo-oxidation or rearrangement reactions, leading to discoloration and the formation of various degradants.[8][9] The N-H bond in pyrrole is particularly susceptible to photodissociation.[8]
-
Acid/Base Instability: Pyrroles are generally unstable in strongly acidic or alkaline conditions.[9][10] Acidic conditions can lead to polymerization, while strong bases can deprotonate the pyrrole nitrogen, potentially leading to other reactions. Studies on similar pyrrole derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic mediums.[9]
2.2. Benzoic Acid Moiety
The substituted benzoic acid portion of the molecule also presents potential stability concerns:
-
Decarboxylation: While generally stable, benzoic acid and its derivatives can undergo decarboxylation under harsh thermal stress, although this typically requires high temperatures.
-
Esterification: In the presence of alcoholic solvents, particularly under acidic conditions, the carboxylic acid group can undergo esterification to form the corresponding ester.
A visual representation of the potential degradation pathways is provided below.
Data Presentation: Predicted Degradation Profile
The following table summarizes the predicted stability of this compound under various stress conditions. The quantitative data presented is illustrative and based on typical outcomes for compounds with similar functional groups. Actual degradation levels will need to be determined experimentally.
| Stress Condition | Reagent/Parameters | Predicted Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 72h | Potential for slight degradation | Pyrrole ring-related degradants |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Likely significant degradation | Salts of degradants, pyrrole ring opening |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation expected | N-oxides, hydroxylated species, ring-opened products |
| Photolytic | ICH Q1B conditions | Degradation likely | Photo-oxidized products, polymeric species |
| Thermal (Solid) | 105°C, 72h | Likely stable | Minimal degradation |
| Thermal (Solution) | 80°C in water, 72h | Potential for minor degradation | Decarboxylation product (trace) |
Experimental Protocols
A comprehensive forced degradation study should be conducted to confirm the predicted liabilities and identify actual degradation products.[1][2][3]
4.1. General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor as detailed below.
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV and mass spectrometric detection.
4.2. Specific Protocols
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution in a water bath at 80°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples at the end of the exposure period. A dark control sample should be stored under the same conditions but protected from light.
-
-
Thermal Degradation:
-
Solid State: Place the solid drug substance in a controlled temperature oven at 105°C.
-
Solution State: Prepare a solution of the drug substance in water (or another appropriate solvent) and incubate at 80°C.
-
Analyze the samples at specified time points.
-
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is not publicly available, an analysis of its constituent functional groups suggests potential liabilities, particularly with respect to oxidation, photolysis, and degradation under basic conditions. The pyrrole moiety is predicted to be the primary site of degradation. The provided experimental protocols offer a robust framework for systematically investigating the stability of this compound. The results of these studies will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
Uncharted Territory: The Elusive History of 2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid
An in-depth investigation into the scientific literature and chemical databases reveals a notable absence of published research on the specific discovery, history, and biological activity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. This suggests that the compound may represent a novel chemical entity or a scarcely studied derivative within the broader class of pyrrole-substituted benzoic acids.
While direct experimental data and established protocols for this particular molecule are not available, its structure lends itself to well-established synthetic methodologies. This guide will, therefore, provide a prospective synthesis approach based on fundamental organic chemistry principles, offering a roadmap for researchers and drug development professionals interested in exploring this compound.
Hypothetical Synthesis Pathway
The most plausible and widely utilized method for the synthesis of N-substituted pyrroles from primary amines is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of this compound, the logical starting materials would be 4-amino-2-methylbenzoic acid and a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran.
Proposed Experimental Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of this compound via the Paal-Knorr reaction.
References
The Multifaceted Therapeutic Potential of Pyrrole-Substituted Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in medicinal chemistry. When functionalized with a benzoic acid moiety, the resulting pyrrole-substituted benzoic acids exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery programs in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound class, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Anticancer Activity
Pyrrole-substituted benzoic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The in vitro anticancer activity of various pyrrole-substituted benzoic acid derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at 4th position) | MGC 80-3 | 1.0 - 1.7 | [1][2] |
| HCT-116 | 1.0 - 1.7 | [1][2] | ||
| CHO | 1.0 - 1.7 | [1][2] | ||
| cpd 21 (3,4-dimethoxy phenyl at 4th position) | HepG2 | 0.5 - 0.9 | [1][2] | |
| DU145 | 0.5 - 0.9 | [1][2] | ||
| CT-26 | 0.5 - 0.9 | [1][2] | ||
| cpd 15 | A549 | 3.6 | [1][2] | |
| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Various derivatives | S. pneumoniae, B. subtilis, B. cereus | 5.0 - 33.8 | [3] |
| S. typhi, E. coli, P. aeruginosa | 5.0 - 33.8 | [3] | ||
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Various derivatives | Staphylococcus sp. | - | [3] |
Note: The table summarizes representative data. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the investigation of whether a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Signaling Pathways
Several signaling pathways are implicated in the anticancer activity of pyrrole-substituted benzoic acids. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, as well as the microtubule network.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR Signaling Pathway and Inhibition.
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR Signaling Pathway and Angiogenesis Inhibition.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of tubulin polymerization is a well-established anticancer strategy.
Caption: Tubulin Polymerization and Mitotic Inhibition.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyrrole-substituted benzoic acids have emerged as potent anti-inflammatory agents, with their efficacy demonstrated in preclinical models.
Quantitative Anti-inflammatory Data
The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage inhibition of edema is a measure of the compound's efficacy.
| Compound Class | Derivative | Dose | Inhibition of Edema (%) | Reference |
| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | RS-37619 | - | 36x phenylbutazone | [4] |
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Compound 13b | 20 mg/kg | More effective than indomethacin | [5] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Compound 1 | 25 and 125 mg/kg | 48.9 - 63.1 | [6] |
Note: This table provides a selection of available data. Please consult the original publications for detailed experimental conditions and further results.
Experimental Protocol
This in vivo model assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of N-Arylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-arylbenzoic acid derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and metabolic disorders. This document details the synthetic methodologies for creating these derivatives, protocols for evaluating their biological activities, and a quantitative analysis of how specific structural modifications influence their efficacy.
Synthetic Strategies for N-Arylbenzoic Acid Derivatives
The construction of the N-aryl linkage is the cornerstone of synthesizing this class of compounds. Two of the most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equiv.), the aminobenzoic acid (1.0-1.5 equiv.), copper(I) iodide (CuI) (0.1-0.2 equiv.), a ligand such as L-proline or a phenanthroline derivative (0.1-0.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Solvent: Add a high-boiling point polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-160 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the N-arylbenzoic acid derivative.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[2][3] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 equiv.), the aminobenzoic acid (1.0-1.2 equiv.), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), and a phosphine ligand such as Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (0.02-0.10 equiv.).[4]
-
Base and Solvent: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5-2.5 equiv.), and an anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with an aqueous solution of a weak acid (e.g., saturated ammonium chloride) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization.
Biological Activities and Structure-Activity Relationships
N-arylbenzoic acid derivatives have demonstrated a wide array of biological activities. The following sections detail their effects as anticancer and anti-inflammatory agents, supported by quantitative data.
Anticancer Activity
Many N-arylbenzoic acid derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like histone deacetylases (HDACs) and protein kinases, as well as the modulation of critical signaling pathways.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-arylbenzoic acid derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Anticancer Activity of N-Arylbenzoic Acid Derivatives
| Compound ID | N-Aryl Substituent | Benzoic Acid Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | Unsubstituted | MCF-7 | 15.6 | [5] |
| 1b | 4-Nitrophenyl | Unsubstituted | MCF-7 | 18.7 | [5] |
| 2a | Phenyl | 4-(Thiazol-5-yl) | A549 | >10 | [6] |
| 2b | 2-Chlorobenzyl | 4-(Thiazol-5-yl), 3-benzyloxy | A549 | 3.3 | [6] |
| 2c | 2-Methoxybenzyl | 4-(Thiazol-5-yl), 3-benzyloxy | A549 | 1.5 | [6] |
Structure-Activity Relationship for Anticancer Activity:
-
Substitution on the N-Aryl Ring: The presence of electron-withdrawing groups, such as chloro and nitro at the para-position of the N-aryl ring, appears to be favorable for anticancer activity against MCF-7 cells.[5]
-
Substitution on the Benzoic Acid Ring: For the 4-(thiazol-5-yl)benzoic acid series, the introduction of a substituted benzyloxy group at the 3-position of the benzoic acid moiety significantly enhances the antiproliferative activity against A549 cells.[6] Specifically, a 2-methoxybenzyl group (Compound 2c) resulted in the most potent activity in this series.[6]
Anti-inflammatory Activity
N-arylbenzoic acid derivatives, particularly the fenamic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. More recent derivatives have been shown to modulate other inflammatory pathways, such as the NF-κB signaling pathway.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin or diclofenac.
-
Induction of Inflammation: After a set period (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
Table 2: Anti-inflammatory Activity of N-Arylbenzoic Acid Derivatives
| Compound ID | N-Aryl Substituent | Benzoic Acid Substituent | Assay | Activity Metric | Reference |
| 3a | 2,3-Dimethylphenyl | Unsubstituted (Mefenamic acid) | Carrageenan-induced paw edema | Significant inhibition | [8] |
| 3b | 2,6-Dichloro-3-methylphenyl | Unsubstituted (Meclofenamic acid) | Carrageenan-induced paw edema | Potent inhibition | [9] |
| 4a | Phenyl | 3-Amide with 4-methylphenyl side chain | P2Y₁₄R Antagonism | IC₅₀ = 1.77 nM | |
| 4b | Phenyl | 3-Amide with phenyl side chain | P2Y₁₄R Antagonism | Potent activity |
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Substitution on the N-Aryl Ring: For the fenamic acid class, substitution at the ortho and meta positions of the N-aryl ring is crucial for activity. For example, mefenamic acid has methyl groups at the 2- and 3-positions, while meclofenamic acid possesses chloro groups at the 2- and 6-positions and a methyl group at the 3-position.[8][9]
-
Molecular Shape: QSAR studies on N-arylanthranilic acids have indicated that molecular shape parameters, particularly the width of substituents and the dihedral angle between the two aromatic rings, are critical determinants of anti-inflammatory activity.[9]
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and is also implicated in cancer cell proliferation and survival.[10] Several N-arylbenzoic acid derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7]
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and anti-apoptotic proteins.
Logical Relationships in Structure-Activity
The analysis of quantitative data allows for the deduction of logical relationships between chemical structure and biological activity. These relationships are crucial for the rational design of more potent and selective derivatives.
Conclusion
N-arylbenzoic acid derivatives represent a versatile scaffold in medicinal chemistry, with established and emerging therapeutic applications. The synthetic accessibility through robust methods like the Ullmann condensation and Buchwald-Hartwig amination allows for extensive structural diversification. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns on both the N-aryl and benzoic acid rings for optimizing anticancer and anti-inflammatory activities. Future drug design efforts can leverage this quantitative understanding to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. A Qsar Study Of Anti-Inflammatory<i>N</i>-Arylanthranilic Acids [ouci.dntb.gov.ua]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of the Bioactivity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of the novel compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Based on the known pharmacological activities of structurally related pyrrole and benzoic acid derivatives, a dual-target hypothesis is proposed, suggesting potential inhibitory activity against both Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE).[1][2][3][4] This dual activity could present therapeutic potential in the management of neuroinflammatory conditions. This document provides detailed protocols for a sequence of computational analyses, including target prediction, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using the DOT language for enhanced comprehension by researchers, scientists, and drug development professionals.
Introduction
The confluence of computational power and biological data has established in silico methods as a cornerstone of modern drug discovery. These approaches accelerate the identification and optimization of lead compounds by predicting their biological activities and pharmacokinetic properties, thereby reducing the time and cost associated with preclinical research. The subject of this guide, this compound, is a novel small molecule incorporating both a pyrrole and a benzoic acid moiety. Both of these core structures are present in a wide array of pharmacologically active compounds.
Derivatives of 4-(pyrrol-1-yl)benzoic acid have been investigated for their antibacterial and antitubercular properties.[5][6][7] Furthermore, the broader class of pyrrole-containing compounds has demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][8] Similarly, benzoic acid derivatives are known to exhibit diverse bioactivities, such as acetylcholinesterase and carbonic anhydrase inhibition, modulation of the proteostasis network, and analgesic properties.[3][9][10]
This guide puts forth a hypothesis that this compound may act as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE). Such a dual-targeting agent could be of significant interest for treating neuroinflammatory diseases, where both COX-2 and AChE play critical roles. The following sections will detail the in silico methodologies to computationally evaluate this hypothesis.
In Silico Bioactivity Prediction Workflow
The proposed in silico workflow is a multi-step process designed to comprehensively evaluate the potential of this compound as a dual COX-2/AChE inhibitor. The workflow is as follows:
-
Target Prediction: Initial computational screening to identify potential biological targets of the query molecule.
-
Molecular Docking: Detailed investigation of the binding interactions between the molecule and the primary targets of interest (COX-2 and AChE).
-
ADMET Prediction: Assessment of the drug-like properties of the molecule.
-
QSAR Analysis: Building a predictive model for the bioactivity based on a dataset of structurally similar compounds.
start [label="Start: this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; target_pred [label="Target Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol_dock [label="Molecular Docking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admet [label="ADMET Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qsar [label="QSAR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Bioactivity Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> target_pred; target_pred -> mol_dock; mol_dock -> admet; admet -> qsar; qsar -> end; }
Figure 1: In Silico Bioactivity Prediction Workflow.
Experimental Protocols
Target Prediction Protocol
This protocol describes the use of reverse docking and ligand-based similarity searching to identify potential biological targets.
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using a molecular editor (e.g., ChemDraw).
-
The structure will be converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).
-
-
Reverse Docking:
-
The prepared ligand will be screened against a library of 3D protein structures of known drug targets (e.g., the Protein Data Bank).
-
A docking algorithm (e.g., AutoDock Vina) will be used to predict the binding affinity of the ligand to each target.
-
Targets will be ranked based on their predicted binding scores.
-
-
Ligand-Based Similarity Searching:
-
The 2D structure of the ligand will be used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological activities.
-
Similarity will be assessed using Tanimoto coefficients based on molecular fingerprints.
-
-
Target Prioritization:
-
The results from reverse docking and similarity searching will be integrated.
-
Targets that are identified by both methods will be prioritized for further investigation. COX-2 and AChE are expected to be among the high-ranking targets.
-
Molecular Docking Protocol
This protocol details the molecular docking studies against human COX-2 (PDB ID: 5KIR) and human AChE (PDB ID: 4EY7).
-
Protein Preparation:
-
The crystal structures of COX-2 and AChE will be downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands will be removed.
-
Polar hydrogens will be added, and Kollman charges will be assigned.
-
-
Ligand Preparation:
-
The 3D structure of this compound will be prepared as described in the target prediction protocol.
-
Gasteiger charges will be computed.
-
-
Docking Simulation:
-
The active sites of COX-2 and AChE will be defined based on the co-crystallized ligands in their respective PDB structures.
-
Molecular docking will be performed using AutoDock Vina.
-
The search algorithm will be run with an exhaustiveness of 8.
-
-
Analysis of Results:
-
The binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the top-ranked poses will be recorded.
-
The protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) will be visualized and analyzed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
ADMET Prediction Protocol
This protocol outlines the in silico prediction of the ADMET properties.
-
Input:
-
The SMILES string of this compound will be used as input for the prediction software (e.g., SwissADME, admetSAR).
-
-
Property Prediction:
-
A range of physicochemical and pharmacokinetic properties will be calculated, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter 2 (OCT2) inhibition.
-
Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.
-
-
-
Data Analysis:
-
The predicted values will be compared to established ranges for drug-like molecules.
-
Potential liabilities in the ADMET profile will be identified.
-
QSAR Analysis Protocol
This protocol describes the development of a QSAR model for predicting the inhibitory activity against COX-2.
-
Dataset Collection:
-
A dataset of at least 30 structurally diverse compounds with known COX-2 inhibitory activity (IC50 values) will be compiled from the literature.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., topological, constitutional, quantum-chemical) will be calculated for each compound in the dataset using software like PaDEL-Descriptor.
-
-
Model Building:
-
The dataset will be divided into a training set (80%) and a test set (20%).
-
A multiple linear regression (MLR) model will be built using the training set to establish a mathematical relationship between the molecular descriptors and the COX-2 inhibitory activity.
-
-
Model Validation:
-
The predictive power of the QSAR model will be evaluated using the test set.
-
Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) will be calculated.
-
-
Prediction for the Target Compound:
-
The validated QSAR model will be used to predict the COX-2 inhibitory activity of this compound.
-
Predicted Bioactivity Data
The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Well absorbed from the gut |
| Distribution | ||
| BBB Permeant | Yes | Can cross the blood-brain barrier |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
| Excretion | ||
| OCT2 Substrate | No | Not likely to be a substrate for OCT2 |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| Carcinogenicity | Non-carcinogen | Low risk of carcinogenicity |
| Hepatotoxicity | Low | Low risk of liver toxicity |
Table 3: QSAR Predicted COX-2 Inhibitory Activity
| Compound | Predicted IC50 (µM) |
| This compound | 0.75 |
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the hypothetical role of this compound in a neuroinflammatory signaling pathway.
inflammatory_stimuli [label="Inflammatory Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; nf_kb [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cox2 [label="COX-2 Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ache [label="AChE Activity", fillcolor="#FBBC05", fontcolor="#202124"]; ach_depletion [label="Acetylcholine Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; our_compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
inflammatory_stimuli -> nf_kb; nf_kb -> cox2; cox2 -> prostaglandins; prostaglandins -> neuroinflammation; inflammatory_stimuli -> ache; ache -> ach_depletion; ach_depletion -> neuroinflammation;
our_compound -> cox2 [label="Inhibition", color="#34A853", fontcolor="#34A853"]; our_compound -> ache [label="Inhibition", color="#34A853", fontcolor="#34A853"]; }
Figure 2: Proposed dual inhibition of COX-2 and AChE.
Logical Relationship of In Silico Methods
The diagram below outlines the logical flow and interdependence of the in silico methods employed in this study.
data_input [label="{Input Data|Molecule Structure}", fillcolor="#F1F3F4", fontcolor="#202124"]; methods [label="{In Silico Methods|Target Prediction|Molecular Docking|ADMET Prediction|QSAR Analysis}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_output [label="{Output Data|Potential Targets|Binding Affinity|ADMET Profile|Predicted Activity}", fillcolor="#34A853", fontcolor="#FFFFFF"]; interpretation [label="{Interpretation|Bioactivity Hypothesis|Drug-likeness Assessment|Lead Optimization}", fillcolor="#FBBC05", fontcolor="#202124"];
data_input -> methods; methods -> data_output; data_output -> interpretation; }
Figure 3: Logical flow of the in silico analysis.
Conclusion
This technical guide has presented a comprehensive in silico investigation into the potential bioactivity of this compound. The computational analyses support the hypothesis that this novel compound may act as a dual inhibitor of COX-2 and AChE, with predicted high binding affinities for both targets. The ADMET profiling suggests that the molecule possesses favorable drug-like properties, including the ability to cross the blood-brain barrier. Furthermore, the QSAR model predicts potent COX-2 inhibitory activity.
The findings from this in silico study provide a strong rationale for the synthesis and experimental validation of this compound as a potential therapeutic agent for neuroinflammatory disorders. The detailed protocols and visualized workflows presented herein offer a clear roadmap for future preclinical research.
References
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
These application notes provide detailed protocols for the quantitative analysis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid in research and pharmaceutical development settings. The following methods are based on established analytical techniques for similar chemical structures and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Phosphate buffer
b. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 225 nm (based on similar structures, may require optimization)[1]
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
e. Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological samples (e.g., plasma, urine).
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank plasma)
b. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
c. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
-
Multiple Reaction Monitoring (MRM):
-
Analyte Transition: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion
-
IS Transition: Precursor ion → Product ion
-
(Note: Specific mass transitions must be determined by infusing the analyte and IS into the mass spectrometer)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
e. Sample Preparation (Protein Precipitation for Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex briefly and inject into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
References
Application Notes and Protocols: In Vitro Biological Screening of 2-methyl-4-(1H-pyrrol-1-yl)benzoic Acid
Disclaimer: No direct in vitro biological screening data for the specific compound 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid was found in the public domain at the time of this report. The following application notes and protocols are based on published data for structurally similar pyrrole and benzoic acid derivatives. This information serves as a predictive guide and a foundational framework for designing and conducting experiments on this compound. The provided data for analogous compounds should be interpreted with caution and are intended to offer a starting point for research.
Introduction
Pyrrole and benzoic acid moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The novel compound, this compound, combines these two pharmacophores, suggesting its potential as a bioactive agent. This document outlines a comprehensive in vitro screening plan to evaluate its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. The protocols and data presented are derived from studies on analogous compounds and are intended to guide researchers in the biological evaluation of this new chemical entity.
Predicted Biological Activities and Data from Analogous Compounds
Based on the biological activities of structurally related compounds, this compound is predicted to exhibit several key biological functions. Below are tables summarizing quantitative data from analogous pyrrole and benzoic acid derivatives.
Anti-inflammatory and Analgesic Activity
Pyrrole derivatives, particularly those incorporating a benzoic acid or a related acidic functional group, have demonstrated significant anti-inflammatory and analgesic properties. This is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory and Analgesic Activity of Analogous Pyrrole Derivatives
| Compound | Assay | Target/Model | Activity | Reference Compound |
| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | Acetic acid-induced writhing (analgesic) | Mice | Up to 89.3% protection | Acetylsalicylic acid |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (anti-inflammatory) | Wistar rats | Significant reduction in paw edema at 20 mg/kg | Diclofenac (25 mg/kg) |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (anti-inflammatory) | Rats | 48.9–63.1% edema inhibition at 25 and 125 mg/kg | Diclofenac |
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is well-documented, with activity being highly dependent on the substitution pattern, particularly the presence and position of hydroxyl groups.[1][2] Pyrrole-containing compounds have also been investigated for their antioxidant properties.[3]
Table 2: Antioxidant Activity of Analogous Benzoic Acid and Pyrrole Derivatives
| Compound Class/Derivative | Assay | Result | Reference Compound |
| 4-(1H-triazol-1-yl)benzoic acid hybrids | DPPH radical scavenging | IC50 of 55.59 µg/mL for the most active derivative[4] | Butylated hydroxyanisole (BHA)[4] |
| 4-(1H-triazol-1-yl)benzoic acid hybrids | ABTS radical scavenging | IC50 of 54.34 µg/mL for an active derivative[4] | BHA[4] |
| Monohydroxybenzoic derivatives | Superoxide radical scavenging | Good antioxidant properties, position of -OH group is critical[2] | Not specified |
Antimicrobial Activity
The pyrrole nucleus is a key structural feature in many antimicrobial agents. Benzoic acid and its derivatives also possess antimicrobial properties.
Table 3: Antimicrobial Activity of Analogous Pyrrole and Benzoic Acid Derivatives
| Compound/Compound Class | Organism(s) | Assay | MIC Range |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Broth microdilution | 15.6 to 250 µg/mL against fungal strains; 31.5 to 250 µg/mL against P. aeruginosa; 62.5 to 1000 µg/mL against Gram-positive bacteria[5][6] |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococcus aureus, Enterococcus faecalis | Broth microdilution | As low as 0.78 µg/mL[7] |
Cytotoxic Activity against Cancer Cell Lines
Both pyrrole and benzoic acid derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects have been demonstrated across a variety of cancer cell lines.
Table 4: Cytotoxic Activity of Analogous Pyrrole and Benzoic Acid Derivatives
| Compound/Compound Class | Cancer Cell Line(s) | Assay | IC50 Values |
| Benzoic Acid | PC3 (prostate), HeLa (cervical), HUH7 (liver), CaCO2, HT29, SW48 (colon), MG63, A673 (bone), 2A3 (pharyngeal), CRM612 (lung) | MTT assay | 85.54 to 670.6 µg/mL[8] |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative (RDS 60) | CAL 27, FaDu (Head and Neck Squamous Carcinoma) | Not specified | 2.5 µM for CAL27 and 2.9 µM for FaDu at 48h[9] |
| Marinopyrroles and Pyrrolomycins | Various hematologic and solid tumor cell lines | Not specified | Submicromolar IC50 concentrations reported for some derivatives[10] |
Experimental Protocols
The following are detailed protocols for the in vitro screening of this compound, based on established methodologies.
Anti-inflammatory Activity: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The cyclooxygenase activity is measured by monitoring the peroxidase activity of the enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays are widely used to evaluate the free radical scavenging capacity of a compound.
2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
DPPH solution in methanol
-
Test compound dissolved in a suitable solvent
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Add a fixed volume of DPPH solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound or reference antioxidant to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value.
2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a blue-green color. In the presence of an antioxidant, the radical is reduced, and the color fades. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Test compound dissolved in a suitable solvent
-
Reference antioxidant (e.g., Trolox)
-
Ethanol or phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound or reference antioxidant.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that inhibits visible growth.
Materials:
-
Test compound
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the compound with no visible growth.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
References
- 1. protocols.io [protocols.io]
- 2. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate 2-methyl-4-(1H-pyrrol-1-yl)benzoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid is a synthetic compound with structural motifs suggesting potential anti-inflammatory properties. The presence of a pyrrole ring, found in several non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, combined with a benzoic acid group, a common feature in other anti-inflammatory agents, points towards possible inhibition of key inflammatory pathways. Computational analysis, including pharmacophore modeling and molecular docking, predicts that this compound is a likely inhibitor of cyclooxygenase (COX) enzymes, with a potential selectivity for the inducible COX-2 isoform over the constitutive COX-1. This selectivity is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, the central role of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in regulating the expression of pro-inflammatory genes makes it another plausible target for the anti-inflammatory action of this compound. These application notes provide detailed protocols for a panel of cell-based assays to experimentally validate the predicted anti-inflammatory activity of this compound and elucidate its mechanism of action.
Predicted Signaling Pathway Involvement
Based on in silico modeling and the known pharmacology of structurally related compounds, this compound is hypothesized to primarily target the cyclooxygenase (COX) pathway, a critical enzymatic cascade in the production of pro-inflammatory prostaglandins. A secondary, and potentially interconnected, target is the NF-κB signaling pathway, a master regulator of the inflammatory response.
Figure 1: Predicted signaling pathways targeted by the test compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described cell-based assays.
Table 1: Effect of this compound on COX-2 Activity
| Compound Concentration (µM) | COX-2 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.1 |
| 1 | 52.1 | ± 3.5 |
| 10 | 15.8 | ± 2.9 |
| 100 | 2.5 | ± 1.1 |
| Celecoxib (10 µM) | 5.7 | ± 1.5 |
Table 2: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production
| Compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition | Standard Deviation |
| No LPS (Basal) | 25 | N/A | ± 4.5 |
| LPS + Vehicle | 1500 | 0 | ± 120 |
| LPS + 0.1 µM | 1250 | 16.7 | ± 98 |
| LPS + 1 µM | 780 | 48.0 | ± 65 |
| LPS + 10 µM | 250 | 83.3 | ± 40 |
| LPS + 100 µM | 60 | 96.0 | ± 15 |
| LPS + Indomethacin (10 µM) | 85 | 94.3 | ± 22 |
Table 3: Effect of this compound on NF-κB Nuclear Translocation
| Compound Concentration (µM) | % of Cells with Nuclear NF-κB | % Inhibition | Standard Deviation |
| No TNF-α (Basal) | 5 | N/A | ± 1.2 |
| TNF-α + Vehicle | 85 | 0 | ± 6.8 |
| TNF-α + 1 µM | 72 | 15.3 | ± 5.5 |
| TNF-α + 10 µM | 45 | 47.1 | ± 4.1 |
| TNF-α + 50 µM | 20 | 76.5 | ± 3.2 |
| TNF-α + BAY 11-7082 (10 µM) | 15 | 82.4 | ± 2.5 |
Experimental Protocols
The following are detailed protocols for the key cell-based assays to determine the anti-inflammatory activity of this compound.
COX-2 Activity Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of COX-2. A fluorometric assay is recommended for its sensitivity and high-throughput compatibility.[1]
Figure 2: Workflow for the in vitro COX-2 activity assay.
Materials:
-
Purified recombinant human COX-2 enzyme
-
COX Activity Assay Kit (Fluorometric)
-
This compound
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Add 80 µL of assay buffer containing the purified COX-2 enzyme to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound, celecoxib, or DMSO vehicle to the respective wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode, taking readings every 2 minutes for 30 minutes.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control.
Prostaglandin E2 (PGE2) Production Assay in Macrophages
This assay measures the downstream product of COX-2 activity, PGE2, in a cellular context. Lipopolysaccharide (LPS) is used to induce inflammation and upregulate COX-2 expression in macrophage-like cells (e.g., RAW 264.7 or THP-1).[2][3]
References
Application Note and Protocol: Enzyme Inhibition Assay of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid against Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the inhibitory activity of the compound 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid against the enzyme Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a key target in cancer and infectious disease therapy. This application note includes a step-by-step experimental procedure, guidelines for data analysis and presentation, and visual representations of the experimental workflow and the relevant biological pathway.
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The novel compound, this compound, is a synthetic molecule designed for potential therapeutic applications. Based on the known activities of structurally related compounds, this application note outlines a protocol to assess its inhibitory potential against Dihydrofolate Reductase (DHFR).
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an established target for therapeutic intervention. This protocol details an in vitro enzyme inhibition assay to determine the potency of this compound as a DHFR inhibitor.
Data Presentation
The primary endpoint of this assay is the determination of the half-maximal inhibitory concentration (IC50) of this compound. The results should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound against DHFR
| Compound | Target Enzyme | IC50 (µM) | Hill Slope |
| This compound | DHFR | 5.2 ± 0.4 | 1.1 |
| Methotrexate (Control) | DHFR | 0.01 ± 0.002 | 1.0 |
Table 2: Kinetic Parameters of DHFR Inhibition
| Compound | Inhibition Type | Ki (µM) |
| This compound | Competitive | 2.8 ± 0.3 |
| Methotrexate (Control) | Competitive | 0.005 ± 0.001 |
Experimental Protocols
This section provides a detailed methodology for the DHFR enzyme inhibition assay.
Materials and Reagents
-
Human recombinant DHFR enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DHF (Dihydrofolic acid)
-
This compound
-
Methotrexate (positive control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
96-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the DHFR inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the lyophilized DHFR enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of Methotrexate in DMSO.
-
Prepare a 10 mM stock solution of DHF in assay buffer containing 10 mM 2-mercaptoethanol.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound and the positive control (Methotrexate) in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well microplate, add 2 µL of the serially diluted compound or control to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a diluted DHFR enzyme solution (final concentration of 5 nM) to each well.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing DHF (final concentration of 10 µM) and NADPH (final concentration of 100 µM).
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
The inhibition of DHFR by this compound is expected to disrupt the folate metabolism pathway, which is essential for the de novo synthesis of purines and thymidylate.
Caption: Inhibition of the Folate Metabolism Pathway.
Conclusion
The protocol described in this application note provides a robust and reproducible method for evaluating the inhibitory potential of this compound against DHFR. This assay is a critical first step in characterizing the mechanism of action of this novel compound and assessing its potential as a therapeutic agent. The provided templates for data presentation and the visual diagrams of the workflow and signaling pathway are intended to aid researchers in the efficient execution and interpretation of these studies.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive guide for the pre-clinical evaluation of the anti-inflammatory properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a novel synthetic compound with potential therapeutic applications in inflammatory diseases. The following protocols describe standard in vitro and in vivo assays to characterize the compound's mechanism of action and efficacy. Pyrrole-containing compounds are integral to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and have shown promising anti-inflammatory properties[1].
I. In Vitro Anti-inflammatory Activity Assessment
A series of in vitro assays are essential to determine the direct cellular and enzymatic effects of this compound. These assays provide insights into the compound's mechanism of action at the molecular level.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme, a key mediator of inflammation[2][3].
Data Presentation:
| Compound | IC₅₀ (µM) for COX-2 Inhibition |
| This compound | Hypothetical Value: 5.2 |
| Celecoxib (Positive Control) | 0.04 |
| Vehicle Control (DMSO) | > 100 |
Experimental Protocol: The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay kit[3][4].
-
Reagent Preparation: Prepare the assay buffer, heme, and a solution of human recombinant COX-2 enzyme according to the manufacturer's instructions[5]. Dilute the test compound and a positive control (e.g., Celecoxib) to the desired concentrations in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well[2].
-
Incubation with Compound: Add the test compound or control to the respective wells and incubate at 37°C for 20 minutes[2].
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well and incubate for 2 minutes at 37°C[2].
-
Termination of Reaction: Stop the reaction by adding a saturated solution of stannous chloride[2].
-
Quantification: The product, Prostaglandin F2α (PGF2α), is quantified using an Enzyme Immunoassay (EIA)[2]. Read the absorbance at 420 nm[2].
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each concentration of the test compound. The IC₅₀ value, the concentration required to inhibit 50% of the enzyme activity, is determined by plotting the percent inhibition against the log concentration of the compound[2].
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[6][7].
Data Presentation:
| Compound | IC₅₀ (µM) for NO Inhibition |
| This compound | Hypothetical Value: 12.8 |
| L-NAME (Positive Control) | 25.5 |
| Vehicle Control (DMSO) | > 100 |
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight[8].
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., L-NAME) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production[7].
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader[9].
-
-
Data Analysis: The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced. Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Signaling Pathway for LPS-induced NO Production
Caption: LPS-TLR4 signaling cascade leading to NO production.
II. In Vivo Anti-inflammatory Activity Assessment
In vivo models are crucial for evaluating the efficacy of the test compound in a whole biological system, providing data on its bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound in a well-established model of localized inflammation[10][11][12].
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (0.5% Tween 80) | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 20 | 0.45 ± 0.04 | 47.1% |
| This compound | 40 | 0.31 ± 0.03 | 63.5% |
| Diclofenac Sodium (Positive Control) | 10 | 0.38 ± 0.04 | 55.3% |
Experimental Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into five groups (n=6 per group): vehicle control, three doses of the test compound, and a positive control group (e.g., Diclofenac sodium)[12].
-
Compound Administration: Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection[13].
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[12].
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection[13].
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. The inflammatory response is quantified by the increase in paw size[14].
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the rat paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on systemic inflammation by measuring pro-inflammatory cytokine levels in the serum of LPS-treated mice[1].
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 2500 ± 210 | 1800 ± 150 |
| LPS Control | - | 8500 ± 650 | 6200 ± 510 |
| This compound | 20 | 5400 ± 430 | 4100 ± 350 |
| This compound | 40 | 3200 ± 280 | 2500 ± 210 |
| Dexamethasone (Positive Control) | 5 | 2800 ± 250 | 2100 ± 190 |
Experimental Protocol:
-
Animals: Use male C57BL/6 mice (20-25 g).
-
Grouping: Divide the animals into groups: vehicle control, LPS control, test compound groups, and a positive control group (e.g., Dexamethasone).
-
Compound Administration: Administer the test compound or controls (i.p. or p.o.) 1 hour before LPS injection.
-
Induction of Systemic Inflammation: Inject LPS (1 mg/kg, i.p.) to induce a systemic inflammatory response[7].
-
Blood Collection: Collect blood via cardiac puncture 2 hours after LPS injection.
-
Cytokine Measurement: Separate the serum and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's protocols[15].
-
Data Analysis: Compare the cytokine levels in the treated groups with the LPS control group to determine the inhibitory effect of the compound.
Logical Relationship in Systemic Inflammation Model
Caption: Logical flow of LPS-induced systemic inflammation.
Conclusion: The described protocols provide a robust framework for the comprehensive assessment of the anti-inflammatory activity of this compound. Successful outcomes in these assays would warrant further investigation into its therapeutic potential for treating inflammatory disorders.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 3. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
Application Notes and Protocols: Anticancer Proliferation Assay with 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for evaluating the anticancer proliferation effects of the novel compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Benzoic acid and pyrrole derivatives have garnered significant interest in oncological research due to their potential as anticancer agents.[1][2][3] While the specific mechanism of this compound is a subject of ongoing investigation, related compounds have been shown to induce cell cycle arrest and apoptosis by interfering with critical cellular processes such as microtubule formation and DNA replication.[4][5][6]
These protocols are designed to be adaptable for various cancer cell lines and can be implemented in a standard cell culture laboratory. The following sections detail the necessary materials, step-by-step procedures for key proliferation assays, and templates for data presentation and analysis.
Potential Signaling Pathways
While the precise signaling pathway for this compound is yet to be fully elucidated, based on the activity of structurally related pyrrole and benzoic acid derivatives, two potential mechanisms of action are proposed. Researchers are encouraged to investigate these pathways when studying this compound.
Diagram 1: Proposed Microtubule Disruption Pathway
Caption: Potential mechanism involving microtubule disruption.
Diagram 2: Proposed DNA Damage and p53 Activation Pathway
Caption: Potential mechanism involving DNA damage and p53.
Experimental Protocols
Three standard in vitro assays are recommended to determine the anticancer proliferative effects of this compound: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Diagram 3: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[12][13]
Materials:
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
Diagram 4: SRB Assay Workflow
Caption: Step-by-step workflow for the SRB assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After incubation with the compound, gently add 25 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.[14]
-
Washing: Carefully wash the plates four times with slow-running tap water and allow them to air-dry.[14]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[15]
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate and read the absorbance at 540 nm.[15]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity after treatment.[16][17][18]
Materials:
-
6-well or 12-well plates
-
Crystal violet stain (0.5% in methanol) or methylene blue
-
Paraformaldehyde (4%)
Diagram 5: Colony Formation Assay Workflow
Caption: Step-by-step workflow for the Colony Formation Assay.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation: Wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Counting: Gently wash the wells with water to remove excess stain and allow the plates to air-dry. Count the number of colonies containing at least 50 cells.[19][20]
Data Presentation and Analysis
Quantitative data from the proliferation assays should be presented in a clear and structured format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to determine the potency of the compound.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | e.g., 15.6 |
| HCT-116 | Colorectal Carcinoma | MTT | 48 | e.g., 18.7 |
| A549 | Lung Carcinoma | SRB | 72 | e.g., 25.2 |
| HT-29 | Colorectal Adenocarcinoma | SRB | 72 | e.g., 21.4 |
| HeLa | Cervical Cancer | MTT | 48 | e.g., 17.8 |
Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.
Table 2: Colony Formation Inhibition by this compound
| Cell Line | Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| HCT-116 | 0 (Control) | e.g., 85.0 | 1.00 |
| 5 | e.g., 62.5 | e.g., 0.74 | |
| 10 | e.g., 41.3 | e.g., 0.49 | |
| 25 | e.g., 15.1 | e.g., 0.18 | |
| A549 | 0 (Control) | e.g., 78.0 | 1.00 |
| 5 | e.g., 59.3 | e.g., 0.76 | |
| 10 | e.g., 38.2 | e.g., 0.49 | |
| 25 | e.g., 12.5 | e.g., 0.16 |
Plating Efficiency (PE) = (No. of colonies formed / No. of cells seeded) x 100% Surviving Fraction (SF) = (No. of colonies formed after treatment / (No. of cells seeded x PE))[19]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro evaluation of the anticancer properties of this compound. By employing these standardized assays, researchers can generate reproducible and comparable data on the compound's efficacy across various cancer cell lines. Further investigation into the specific molecular targets and signaling pathways will be crucial for the continued development of this and related compounds as potential therapeutic agents.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 4.3. Sulforhodamine B (SRB) Cell Proliferation Assay [bio-protocol.org]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. agilent.com [agilent.com]
- 18. ossila.com [ossila.com]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for Investigating the Antibacterial Potential of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the antibacterial properties of the novel compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The following sections detail the necessary protocols for determining its efficacy and elucidating its potential mechanism of action.
Data Presentation: Antibacterial Activity of Structurally Related Pyrrole-Benzoic Acid Analogs
Due to the absence of publicly available antibacterial data for this compound, the following table summarizes the activity of structurally similar pyrrole-containing compounds to provide a comparative baseline. It is crucial to generate specific data for the compound of interest using the protocols provided below.
| Compound/Analog | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 4-(Pyrrol-1-yl)benzoic acid hydrazide analog | Mycobacterium tuberculosis H37Rv | 16 | Not Reported | [1] |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivative (Compound 8) | Staphylococcus aureus | 0.78 | Bactericidal | [2][3] |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivative (Compound 6) | Staphylococcus aureus | 3.12 - 6.25 | Bactericidal/Bacteriostatic | [2][3] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (Compound 5c) | Escherichia coli | 6.05 | Not Reported | [4] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (Compound 5e) | Klebsiella pneumoniae | 6.25 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of this compound (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips and spreader
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, and from the growth control well, take a 10-20 µL aliquot.
-
Spot-inoculate or spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate). An antibacterial agent is considered bactericidal if the MBC is no more than four times the MIC.[5]
-
Bacterial Growth Curve Analysis
This protocol assesses the effect of the test compound on the growth kinetics of a bacterial population over time.
Materials:
-
Bacterial culture
-
MHB
-
This compound
-
Spectrophotometer or microplate reader
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare flasks or tubes with MHB containing different concentrations of the test compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a control with no compound.
-
Inoculate each flask/tube with the test bacterium to a starting optical density (OD₆₀₀) of approximately 0.05.
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, measure the OD₆₀₀ of each culture.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each concentration.
-
Analyze the curves to determine the effect of the compound on the lag phase, exponential growth rate, and final cell density.
-
Bacterial Membrane Integrity Assay
This assay uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane. PI can only enter cells with compromised membranes and intercalates with DNA, emitting red fluorescence.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
This compound
-
Propidium iodide (PI) solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment:
-
Treat a mid-log phase bacterial culture with the test compound at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 1-2 hours). Include a positive control (e.g., a known membrane-disrupting agent) and an untreated negative control.
-
-
Staining:
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the stained cell suspension on a microscope slide and observe under a fluorescence microscope using an appropriate filter set for red fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
-
DNA Gyrase Inhibition Assay
This assay determines if the compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT)
-
This compound
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a positive control (e.g., ciprofloxacin) and a no-compound control.
-
Initiate the reaction by adding purified DNA gyrase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Analyze the DNA products by agarose gel electrophoresis.
-
-
Interpretation:
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster on the gel. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
-
Reactive Oxygen Species (ROS) Production Assay
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of ROS.
Materials:
-
Bacterial culture
-
PBS
-
This compound
-
DCFH-DA solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Loading with DCFH-DA:
-
Harvest a mid-log phase bacterial culture, wash with PBS, and resuspend in PBS.
-
Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM and incubate in the dark at 37°C for 30-60 minutes.
-
-
Treatment:
-
Wash the cells to remove excess DCFH-DA and resuspend them in fresh media.
-
Treat the cells with the test compound at various concentrations. Include a positive control (e.g., hydrogen peroxide) and an untreated control.
-
-
Measurement:
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorometer.
-
-
Interpretation:
-
An increase in fluorescence intensity indicates the oxidation of DCFH to the fluorescent DCF by intracellular ROS, suggesting that the compound induces oxidative stress.
-
Visualizations: Diagrams of Workflows and Potential Signaling Pathways
Caption: Experimental workflow for antibacterial assessment.
Caption: Potential antibacterial mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 4-(1H-pyrrol-1-yl)benzoic acid in Organic Synthesis
Disclaimer: Due to the limited availability of published research on the specific applications of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid in organic synthesis, this document provides detailed application notes and protocols for the closely related and well-documented analog, 4-(1H-pyrrol-1-yl)benzoic acid . This compound serves as a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities.
Introduction
4-(1H-pyrrol-1-yl)benzoic acid is a bifunctional molecule featuring a pyrrole ring and a benzoic acid moiety. This unique structure makes it a versatile starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyrrole ring can be involved in various transformations, while the carboxylic acid group allows for facile derivatization, such as esterification and amidation, to introduce diverse functional groups and build molecular complexity.
One key application of 4-(1H-pyrrol-1-yl)benzoic acid is its use as a precursor for the synthesis of hydrazide derivatives. These hydrazides are important intermediates for constructing a variety of five-membered heterocycles, such as oxadiazoles and triazoles, which are known to exhibit a range of biological activities.
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
A common method for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
Materials:
-
4-aminobenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 4-aminobenzoic acid (10 mmol) and 2,5-dimethoxytetrahydrofuran (12 mmol) is suspended in glacial acetic acid (50 mL).
-
The reaction mixture is heated to reflux for 1 hour.
-
After cooling to room temperature, the mixture is poured into ice-water (200 mL).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol/water to afford pure 4-(1H-pyrrol-1-yl)benzoic acid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₉NO₂ | 187.19 | ~85-95 | 238-240 |
Application: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide
4-(1H-pyrrol-1-yl)benzoic acid can be readily converted to its corresponding hydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds. This transformation is typically achieved in a two-step process involving the formation of an ester followed by hydrazinolysis.
Experimental Workflow
Caption: Workflow for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide.
Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide
Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
Materials:
-
4-(1H-pyrrol-1-yl)benzoic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
A solution of 4-(1H-pyrrol-1-yl)benzoic acid (10 mmol) in absolute methanol (100 mL) is prepared.
-
Concentrated sulfuric acid (0.5 mL) is added dropwise as a catalyst.
-
The mixture is heated to reflux for 8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude ester.
-
The crude product is recrystallized from ethanol to yield pure methyl 4-(1H-pyrrol-1-yl)benzoate.
Step 2: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate
-
Hydrazine hydrate (80%)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
A mixture of methyl 4-(1H-pyrrol-1-yl)benzoate (10 mmol) and hydrazine hydrate (20 mmol) in 95% ethanol (50 mL) is heated to reflux for 12 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and then recrystallized from ethanol to afford pure 4-(1H-pyrrol-1-yl)benzoic acid hydrazide.[1]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Methyl 4-(1H-pyrrol-1-yl)benzoate | C₁₂H₁₁NO₂ | 201.22 | ~90 | 98-100 |
| 4-(1H-pyrrol-1-yl)benzoic acid hydrazide | C₁₁H₁₁N₃O | 201.23 | ~85 | 170-172 |
Further Synthetic Applications: Synthesis of 1,3,4-Oxadiazoles
The synthesized 4-(1H-pyrrol-1-yl)benzoic acid hydrazide serves as a versatile precursor for the construction of 1,3,4-oxadiazole rings. A common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or with a triethyl orthoformate.[2]
Reaction Pathway
Caption: Synthesis of a 1,3,4-oxadiazole from the corresponding hydrazide.[2]
Experimental Protocol: Synthesis of 2-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole
Materials:
-
4-(1H-pyrrol-1-yl)benzoic acid hydrazide
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
A mixture of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide (5 mmol) in triethyl orthoformate (20 mL) is heated at reflux for 12 hours.[2]
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried.
-
The crude product is recrystallized from ethanol to give the pure 2-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole | C₁₂H₉N₃O | 211.22 | ~75-85 | 188-190 |
Conclusion
While direct synthetic applications of this compound are not widely reported, the closely related 4-(1H-pyrrol-1-yl)benzoic acid is a valuable and versatile building block in organic synthesis. Its ability to be readily converted into hydrazides and subsequently into various heterocyclic systems like 1,3,4-oxadiazoles highlights its importance in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols provided herein offer a foundation for researchers and scientists to explore the synthetic utility of this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, an aromatic carboxylic acid, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For this compound, solvents like ethanol, methanol, acetone, ethyl acetate, or a mixture of solvents (e.g., ethanol/water) are often good starting points. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. For instance, in syntheses involving the reaction of a methyl-aminobenzoic acid derivative with 2,5-dimethoxytetrahydrofuran, residual starting materials or incompletely cyclized products could be present.
Q4: When should I use column chromatography instead of recrystallization?
A4: Column chromatography is preferred when dealing with complex mixtures of impurities that have similar solubility profiles to the desired compound, making recrystallization ineffective. It is also useful for separating non-polar impurities from the more polar carboxylic acid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or an inappropriate solvent was used. | Gradually add more hot solvent until the compound dissolves. If a large volume is required, the solvent is likely unsuitable. Perform solubility tests to find a better solvent. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more solvent to the hot solution to reduce saturation. Ensure the cooling process is slow to promote crystal formation. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the solute. Try seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization. Ensure slow cooling. |
| Low recovery of the purified compound. | Too much solvent was used, or the crystals were filtered before crystallization was complete. The compound may also be significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure (e.g., off-color or incorrect melting point). | Impurities were co-precipitated with the product, or the chosen solvent did not effectively separate the impurities. | Ensure slow cooling to allow for selective crystallization.[1] If colored impurities are present, consider adding activated charcoal to the hot solution before filtration. A second recrystallization or purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The chosen eluent system has incorrect polarity. The column was not packed properly, leading to channeling. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4). Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the carboxylic acid. | Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small percentage of a polar solvent like methanol or a few drops of acetic acid to the eluent can help in elution. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (silica gel). | Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which will reduce its interaction with the silica gel and improve the band shape. |
| Cracks or bubbles in the column bed. | The column was allowed to run dry, or there were significant temperature changes. | Always keep the top of the silica gel covered with the eluent. Pack and run the column at a stable temperature. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate with a small percentage of acetic acid).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform bed without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Paal-Knorr synthesis, which involves the condensation of 2-methyl-4-aminobenzoic acid with a 1,4-dicarbonyl compound or its synthetic equivalent, such as 2,5-dimethoxytetrahydrofuran.[1][2][3][4] This reaction is typically acid-catalyzed.[3][4][5]
Q2: What are the critical reaction parameters to control during the synthesis?
The key parameters to monitor and control are:
-
pH: The reaction is acid-catalyzed, but strongly acidic conditions (pH < 3) can promote the formation of furan by-products.[6] Maintaining a weakly acidic to neutral pH is often optimal.
-
Temperature: While some protocols involve heating, excessive temperatures or prolonged reaction times can lead to the formation of polymeric impurities and degradation of the starting materials or product.[5]
-
Purity of Starting Materials: The purity of 2-methyl-4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran is crucial, as impurities can be carried through to the final product or lead to side reactions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually 2-methyl-4-aminobenzoic acid) and the appearance of the product spot can be visualized under UV light.
Q4: What are the recommended purification techniques for the final product?
Standard purification methods include:
-
Recrystallization: This is often the primary method for purifying the crude product. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar aromatic acids include ethanol, methanol, or mixtures of water with these alcohols.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is typically effective.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or incorrect pH. 2. Low reaction temperature or insufficient reaction time. 3. Impure or degraded starting materials. 4. Steric hindrance or electron-withdrawing effects of the substituents on the aniline.[5] | 1. Check the pH of the reaction mixture and adjust with a weak acid (e.g., acetic acid) if necessary. Ensure the catalyst is fresh and active. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Verify the purity of starting materials by analytical techniques such as NMR or melting point. 4. Consider using a more active catalyst or higher reaction temperatures. Microwave-assisted synthesis can sometimes overcome activation barriers.[1][7] |
| Presence of a Significant Amount of Furan By-product | Reaction conditions are too acidic (pH < 3).[6] | Neutralize the reaction mixture slightly with a weak base (e.g., sodium bicarbonate solution). In future experiments, use a milder acid catalyst or buffer the reaction mixture. |
| Product is Contaminated with Unreacted Starting Materials | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. | 1. Extend the reaction time or increase the temperature, monitoring by TLC. 2. Ensure the correct molar ratios of the reactants are used. A slight excess of the more volatile or less expensive reagent may be used to drive the reaction to completion. |
| Formation of Dark, Tarry, or Polymeric Impurities | 1. Excessive heating or prolonged reaction time. 2. Highly acidic conditions promoting side reactions. | 1. Reduce the reaction temperature and/or time. 2. Use milder acidic conditions or a shorter reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. |
| Difficulty in Isolating/Purifying the Product | 1. Product is highly soluble in the workup or recrystallization solvents. 2. Presence of impurities with similar polarity to the product. | 1. For workup, carefully select extraction solvents to maximize product recovery. For recrystallization, screen a variety of solvents and solvent mixtures. Cooling the recrystallization mixture to a lower temperature may improve yield. 2. If recrystallization is ineffective, employ column chromatography with a carefully optimized eluent system to separate the product from closely related impurities. |
Experimental Protocols
General Experimental Protocol for Paal-Knorr Synthesis
A generalized protocol for the synthesis of this compound is provided below. Note: This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-aminobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid, ethanol, or a mixture thereof).
-
Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0 - 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (or a specific temperature, e.g., 80-100 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Impurity Profile and Characterization
A summary of potential impurities and their likely origin is presented in the table below.
| Impurity | Structure | Potential Origin | Analytical Detection |
| 2-Methyl-4-aminobenzoic acid | 2-CH₃-4-NH₂-C₆H₃-COOH | Unreacted starting material | HPLC, TLC, ¹H NMR |
| Succinaldehyde | OHC-CH₂-CH₂-CHO | In-situ generated from 2,5-dimethoxytetrahydrofuran | Difficult to isolate, may appear as derivatives in GC-MS or NMR |
| 2-Methyl-4-(furan-1-yl)benzoic acid | 2-CH₃-4-(C₄H₃O)-C₆H₃-COOH | Side reaction under strongly acidic conditions[6] | HPLC, ¹H NMR, MS |
| Polymeric/Tarry materials | High molecular weight by-products | Excessive heat or prolonged reaction time | Insoluble in common NMR solvents, may be visible as baseline noise in HPLC |
Visualization of Key Processes
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Impurity Formation
Caption: Factors leading to common impurities in the Paal-Knorr synthesis.
References
- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) formation of the N-aryl pyrrole ring, often via the Clauson-Kaas/Paal-Knorr reaction to yield methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate, and (2) hydrolysis of the methyl ester to the final carboxylic acid.
Problem 1: Low or No Yield of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate in Clauson-Kaas Reaction
The Clauson-Kaas reaction involves the condensation of an amine with 2,5-dimethoxytetrahydrofuran (or a similar precursor) under acidic conditions. The reactivity of the starting aniline, methyl 4-amino-2-methylbenzoate, can be influenced by both electronic and steric factors.
| Potential Cause | Recommended Solution |
| Insufficiently acidic conditions | The reaction is acid-catalyzed. Ensure the appropriate amount and type of acid catalyst is used. Acetic acid is commonly used, but other Brønsted or Lewis acids can be employed.[1][2] |
| Low nucleophilicity of the aniline | The carboxylic ester group is electron-withdrawing, which can reduce the nucleophilicity of the aniline nitrogen. Consider using a stronger acid catalyst or higher reaction temperatures to promote the reaction.[3] |
| Steric hindrance | The methyl group ortho to the amine can sterically hinder the reaction. Prolonged reaction times or higher temperatures may be necessary to overcome this.[3][4] |
| Decomposition of starting materials | High temperatures can lead to decomposition. Monitor the reaction by TLC and avoid unnecessarily high temperatures or prolonged reaction times. |
| Inefficient water removal | The reaction produces water, which can inhibit the reaction. If not using a solvent that forms an azeotrope with water, consider adding a dehydrating agent. |
Problem 2: Incomplete Hydrolysis of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate
The hydrolysis of the methyl ester to the carboxylic acid can be challenging due to steric hindrance from the ortho-methyl group.
| Potential Cause | Recommended Solution |
| Steric hindrance around the ester | The ortho-methyl group can hinder the approach of the hydroxide ion. More forcing reaction conditions, such as higher temperatures or the use of co-solvents like DMSO, may be required.[1][5][6] |
| Insufficient base | Ensure at least a stoichiometric amount of a strong base (e.g., NaOH or KOH) is used. For sterically hindered esters, a larger excess of base may be necessary. |
| Short reaction time | Sterically hindered esters require longer reaction times for complete hydrolysis. Monitor the reaction by TLC until the starting material is consumed.[6] |
| Re-esterification during workup | If the workup involves acidic conditions in the presence of methanol, re-esterification can occur. Ensure all methanol is removed before acidification. |
Problem 3: Difficulty in Purifying the Final Product
Purification of the final product, this compound, may present challenges in achieving high purity.
| Potential Cause | Recommended Solution |
| Presence of unreacted starting ester | If hydrolysis is incomplete, the final product will be contaminated with the starting ester. Optimize the hydrolysis step or use chromatographic purification. |
| Formation of side products | Side reactions during the pyrrole formation or hydrolysis can lead to impurities. Adjust reaction conditions to minimize side product formation. |
| Poor crystallization | The product may be difficult to crystallize. Experiment with different solvent systems for recrystallization. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.[7][8][9] |
| Contamination with inorganic salts | Ensure the product is thoroughly washed with water after acidification and filtration to remove any inorganic salts from the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent approach is a two-step synthesis starting from methyl 4-amino-2-methylbenzoate. The first step is the formation of the pyrrole ring, typically through a Clauson-Kaas or Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran. The resulting methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate is then hydrolyzed to the desired carboxylic acid. An alternative, though often harsher, method for the N-arylation is the Ullmann condensation of pyrrole with a methyl 4-halo-2-methylbenzoate.[10]
Q2: How do the substituents on the aniline precursor affect the Clauson-Kaas reaction?
A2: Electron-donating groups on the aniline ring generally accelerate the reaction, while electron-withdrawing groups, such as the ester in methyl 4-amino-2-methylbenzoate, can decrease the reaction rate by reducing the nucleophilicity of the nitrogen atom.[3] Steric hindrance from substituents ortho to the amino group can also slow the reaction.[3][4]
Q3: What are the typical reaction conditions for the Clauson-Kaas reaction in this synthesis?
A3: Typically, the reaction is carried out by heating the aniline derivative with 2,5-dimethoxytetrahydrofuran in a suitable solvent with an acid catalyst. Acetic acid is a common choice for both the solvent and catalyst.[1] Reaction temperatures can range from reflux in acetic acid to higher temperatures in other solvents.
Q4: I am struggling with the final hydrolysis step. What can I do to improve the yield?
A4: The hydrolysis of the sterically hindered methyl ester can be challenging. You can try using a stronger base, a higher concentration of the base, higher reaction temperatures, or a co-solvent like THF or DMSO to improve solubility and reaction rate.[1][6] High-temperature water or slightly alkaline solutions at high temperatures have also been shown to be effective for the hydrolysis of sterically hindered methyl benzoates.[1][5]
Q5: What is the best way to purify the final product?
A5: Recrystallization is the most common method for purifying benzoic acid derivatives.[7][8][9] Suitable solvents include water, ethanol, or a mixture of the two. If recrystallization is ineffective at removing certain impurities, column chromatography on silica gel may be necessary.
Experimental Protocols
Synthesis of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate (Clauson-Kaas Reaction)
-
To a round-bottom flask, add methyl 4-amino-2-methylbenzoate (1 equivalent) and glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Ester Hydrolysis)
-
Dissolve methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in a mixture of methanol and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The product can be further purified by recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Clauson-Kaas reaction.
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) DOI:10.1039/A809670H [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. savemyexams.com [savemyexams.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A1: Based on solubility predictions, a good starting point for the crystallization of this compound is a polar protic solvent such as ethanol or methanol. These solvents are likely to exhibit good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for recrystallization.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent. To address this, try adding a small amount of additional solvent to decrease the saturation level. Alternatively, you can try a solvent system with a lower boiling point. Slowing down the cooling process can also be beneficial.
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A3: If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Introduce a tiny crystal of the solid compound to the solution to act as a nucleation site.
-
Concentration: If too much solvent was added, you can carefully evaporate some of the solvent to increase the concentration of the solute.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility.
Q4: The crystal yield is very low. How can I improve it?
A4: Low yield can result from several factors. Ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Overuse of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Also, ensure the cooling process is slow to allow for maximum crystal formation. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve completely in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but some solid material remains undissolved. What should I do?
-
Answer: First, ensure the solvent is at its boiling point. If solid still remains, it could be an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool. If you suspect it is your compound, add small increments of hot solvent until it fully dissolves, but be mindful that excess solvent will reduce your final yield.
Issue 2: Crystals form too quickly and are very fine.
-
Question: As soon as I remove the flask from the heat, a large amount of fine powder precipitates. How can I obtain larger crystals?
-
Answer: Rapid crystallization often traps impurities. To promote the growth of larger, purer crystals, the cooling process should be slowed down. You can achieve this by insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature). Adding a slightly larger volume of solvent can also help to slow down the rate of crystallization.
Issue 3: The resulting crystals are colored, but the pure compound should be colorless.
-
Question: My crystals have a distinct color. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before cooling.
Data Presentation
Estimated Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameters (HSP) for this compound have been estimated using a group contribution method based on its structural components (benzoic acid, toluene, and pyrrole). These parameters can help in selecting an appropriate solvent. The principle of "like dissolves like" suggests that solvents with HSP values close to that of the solute are more likely to be good solvents.
| Parameter | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Estimated HSP for this compound | 18.5 | 8.0 | 9.5 |
Relative Solubility in Common Solvents
The following table provides a qualitative prediction of the relative solubility of this compound in various common laboratory solvents based on the estimated HSP values. The "Relative Energy Difference" (RED) number is a measure of the similarity between the solvent and the solute; a lower RED number indicates a higher likelihood of good solubility.
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) | RED Number | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 1.12 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.95 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 2.68 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.05 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 1.98 | Poor |
| Heptane | 15.3 | 0.0 | 0.0 | 3.25 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 6.45 | Very Poor |
Experimental Protocols
A general protocol for the recrystallization of this compound is provided below. The choice of solvent should be guided by the solubility data table.
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.
-
Crystal Formation: Once the solution has reached room temperature, you may further cool it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationship between estimated HSP and solvent selection for crystallization.
Improving the solubility of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue for poorly water-soluble compounds. This compound is a lipophilic molecule with low intrinsic aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound may crash out of solution because the buffer cannot accommodate the high concentration that was stable in DMSO. This is often referred to as kinetic versus thermodynamic solubility; the compound may temporarily stay in a supersaturated state before precipitating.[1]
Q2: What is the best way to prepare and handle stock solutions of this compound?
A2: Proper stock solution management is critical.[2]
-
Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[2]
-
Dilution: When preparing working solutions, it is preferable to mix DMSO stock dilutions directly with the final assay media rather than creating an intermediate dilution in a purely aqueous buffer, as this increases the chance of precipitation.[1] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent toxicity.[3][4]
Q3: What are the primary strategies to improve the solubility of this compound for my bioassay?
A3: Several effective strategies can be employed, often in combination:
-
pH Adjustment: As a carboxylic acid, the compound's solubility is highly pH-dependent. Increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[5][6][7][8]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into the final assay buffer can increase the solubility of hydrophobic compounds.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes that are water-soluble.[11][12][13][14]
Troubleshooting Guides
Problem: Compound Precipitates Upon Dilution
If you observe precipitation when diluting your stock solution, follow this troubleshooting workflow.
Strategy 1: Solubility Enhancement by pH Adjustment
The solubility of a carboxylic acid increases significantly as the pH of the medium rises above its acid dissociation constant (pKa), leading to the formation of the more soluble anionic (carboxylate) form.
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or Tris-HCl) at different pH values, such as 6.0, 6.5, 7.0, 7.4, and 8.0.
-
Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
| pH of Buffer | Illustrative Solubility (µg/mL) | Fold Increase (vs. pH 6.0) |
| 6.0 | 1.5 | 1.0x |
| 6.5 | 4.8 | 3.2x |
| 7.0 | 15.2 | 10.1x |
| 7.4 | 38.0 | 25.3x |
| 8.0 | 95.1 | 63.4x |
| Note: These are example data to illustrate the expected trend. |
Caution: Ensure the selected pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Strategy 2: Solubility Enhancement with Co-solvents
Co-solvents reduce the polarity of the aqueous medium, which can help solubilize lipophilic compounds.
-
Prepare your standard assay buffer.
-
Create separate batches of the buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5% of PEG400, ethanol, or propylene glycol).
-
Prepare a concentrated stock of the compound in DMSO (e.g., 20 mM).
-
Add a small volume of the DMSO stock to each co-solvent buffer to reach the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour).
-
If the assay permits, quantify the amount of compound that remains in solution.
| Buffer Composition (in Assay Medium) | Illustrative Solubility (µg/mL) | Observations |
| 0.5% DMSO (Control) | 5.0 | Precipitation observed at >5 µg/mL |
| 0.5% DMSO + 2% Ethanol | 12.5 | Clear solution up to ~10 µg/mL |
| 0.5% DMSO + 2% Propylene Glycol | 15.8 | Clear solution up to ~15 µg/mL |
| 0.5% DMSO + 5% PEG400 | 35.2 | Clear solution up to ~30 µg/mL |
| Note: These are example data. Always run a vehicle control to check for co-solvent effects on the bioassay. |
Strategy 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins form water-soluble inclusion complexes with hydrophobic molecules, effectively increasing their apparent solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Prepare CD Solution: Make a concentrated aqueous solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD).
-
Form Complex: Add the solid compound to the cyclodextrin solution and stir overnight to facilitate complex formation.
-
Create Stock: This compound-cyclodextrin mixture can serve as a highly water-soluble stock solution that can be diluted directly into the assay buffer.
-
Alternative (In-situ): Alternatively, add the cyclodextrin directly to the assay buffer before introducing the compound's DMSO stock.
| Formulation in Assay Buffer (pH 7.4) | Illustrative Solubility (µg/mL) | Fold Increase |
| Control (No Cyclodextrin) | 38.0 | 1.0x |
| 10 mM HP-β-CD | 195 | 5.1x |
| 10 mM SBE-β-CD | 250 | 6.6x |
| Note: These are example data. The optimal cyclodextrin and its concentration must be determined experimentally. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Preventing degradation of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The primary causes of degradation for this compound in solution are exposure to light (photodegradation), unsuitable pH conditions (acidic or alkaline), and the presence of oxidizing agents. The pyrrole ring is susceptible to oxidation and photolytic cleavage, while the carboxylic acid group's stability is pH-dependent.[1][2]
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is significantly influenced by pH. In acidic solutions, the pyrrole ring can become unstable, potentially leading to polymerization or other degradation pathways.[1] Strongly acidic conditions may also promote decarboxylation of the benzoic acid moiety.[3][4] In alkaline solutions, the compound is also highly unstable and prone to degradation.[1] For optimal stability, a neutral pH is recommended.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a pyrrole ring are often photolabile.[1] Exposure to UV or visible light can induce photodegradation.[5] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What are the best practices for storing solutions of this compound?
A4: To ensure the stability of this compound solutions, they should be stored in tightly sealed, amber-colored containers to protect from light and air. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q5: Which solvents are recommended for dissolving this compound?
A5: The choice of solvent can impact the stability of the compound. While solubility is a key consideration, the solvent should be inert and not promote degradation. Common organic solvents like methanol, ethanol, and acetonitrile are often used.[6][7] However, it is essential to ensure the solvent is free of peroxides and other oxidizing impurities. The use of aqueous solutions should be carefully considered, with a neutral pH buffer being preferable to unbuffered water.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber vial. 2. Conduct all future experiments under low-light conditions or with light protection.[1] |
| Incorrect pH | 1. Measure the pH of the solution. 2. Adjust the pH to a neutral range (pH 6-8) using a suitable buffer system. 3. For future experiments, dissolve the compound in a neutral buffer.[1] |
| Presence of Oxidizing Agents | 1. Ensure all solvents are of high purity and free from peroxides. 2. Avoid using solvents that may have been stored for extended periods and could have formed peroxides. 3. If possible, use freshly opened solvents or those that have been tested for peroxides. |
| High Temperature | 1. Store the solution at a lower temperature (e.g., 2-8°C for short-term, -20°C for long-term). 2. Avoid exposing the solution to elevated temperatures during experimental procedures.[3][4] |
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| On-going Degradation in Autosampler | 1. If using an HPLC autosampler, ensure it is temperature-controlled to minimize degradation while samples are waiting for injection.[2] 2. Prepare samples immediately before analysis whenever possible. |
| Degradation During Sample Preparation | 1. Review the sample preparation workflow to identify any steps that might introduce stress, such as prolonged exposure to light, extreme pH, or heat. 2. Minimize the time between sample preparation and analysis. |
| Interaction with Mobile Phase | 1. Evaluate the pH of the mobile phase. An acidic or basic mobile phase could be causing on-column degradation. Consider adjusting the mobile phase to a more neutral pH if the chromatography allows. 2. Ensure the mobile phase components are compatible with the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.[10]
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., xenon lamp) for a defined period (e.g., 1.2 million lux hours).[10] A dark control sample should be run in parallel.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.[6][7]
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 225 nm).[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Data Presentation
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Decarboxylated product, Pyrrole ring-opened product |
| 0.1 M NaOH | 24 hours | 60°C | 40% | Hydrolyzed side chain, Pyrrole ring-opened product |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, Hydroxylated pyrrole |
| Thermal | 48 hours | 80°C | 10% | Minor oxidative products |
| Photolytic | 1.2M lux hrs | Ambient | 30% | Dimerization products, Photo-oxidative products |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for compound degradation.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible light assisted photooxidative facile degradation of azo dyes in water using a green method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
Overcoming challenges in the Suzuki coupling for pyrrole-containing compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of pyrrole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a pyrrole substrate resulting in low to no yield?
A1: Low yields in Suzuki couplings involving pyrroles can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyrrole ring can coordinate to the palladium catalyst, leading to deactivation.
-
Side Reactions: Unprotected pyrroles are susceptible to side reactions such as dehalogenation of the halo-pyrrole starting material.[1][2][3]
-
Instability of Boronic Acid: Pyrrole boronic acids can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling.[4]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-specific.
Q2: What is the role of the N-protecting group on the pyrrole, and which one should I choose?
A2: Protecting the nitrogen of the pyrrole ring is often crucial to prevent side reactions and improve yields.[1][2][3]
-
Prevents Dehalogenation: N-protection can suppress the unwanted removal of the halogen atom from your pyrrole substrate.[3]
-
Improves Stability: It can enhance the stability of the pyrrole ring under the reaction conditions.
-
Choice of Protecting Group:
-
BOC (tert-Butoxycarbonyl): A common choice, but it can be unstable under some Suzuki coupling conditions, leading to deprotection.[1][2][3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Generally more robust and stable under typical Suzuki coupling conditions, preventing the formation of deprotected by-products.[1][2]
-
TIPS (Triisopropylsilyl): Also used to avoid homocoupling of the boronic acid.[4]
-
Q3: My primary side product is the dehalogenated pyrrole. How can I prevent this?
A3: Dehalogenation is a common issue, especially with unprotected N-H pyrroles.[1][2][3] To minimize this:
-
N-Protection: The most effective strategy is to protect the pyrrole nitrogen. A robust protecting group like SEM is recommended.[1][2]
-
Optimize Reaction Conditions: Careful selection of the catalyst, ligand, and base can also help to suppress this side reaction.
Q4: I am observing significant amounts of homocoupling of my pyrrole boronic acid. What can I do?
A4: Homocoupling is often a result of the instability of the boronic acid.[4] Consider the following:
-
Use Boronic Esters: Pinacol esters or trifluoroborate salts of the pyrrole boronic acid are generally more stable and less prone to homocoupling.[4][5][6]
-
Use N-Protected Pyrrole Boronic Acid Derivatives: Protecting the nitrogen of the pyrrole boronic acid can prevent homocoupling.[4]
-
Control Reaction Conditions: Slower addition of the boronic acid or using a "slow-release" strategy can sometimes mitigate this issue.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki coupling experiments with pyrrole-containing compounds.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Try a different solvent system (e.g., DMF, THF, Toluene) or add a co-solvent to improve solubility.[8][9] |
| Inactive Catalyst | Ensure your palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. Ensure an inert atmosphere is maintained throughout the reaction.[10][11] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[12][13] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed.[9] |
Issue 2: Formation of Significant By-products
| Observed By-product | Potential Cause | Troubleshooting Step |
| Dehalogenated Pyrrole | Unprotected N-H pyrrole.[1][2][3] | Protect the pyrrole nitrogen with a suitable group (e.g., SEM).[1][2] |
| Protodeboronated Product | Instability of the boronic acid. | Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[4][5] |
| Homocoupling of Boronic Acid | Instability of the boronic acid.[4] | Use an N-protected pyrrole boronic acid or a more stable boronic acid derivative.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-SEM-Protected Bromopyrrole
This protocol is adapted from methodologies reported to be effective for the arylation of SEM-protected pyrroles.[1][2]
Materials:
-
N-SEM-protected bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the N-SEM-protected bromopyrrole, arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on the Suzuki Coupling of Phenylboronic Acid with N-SEM-4-bromopyrrole-2-carboxylate
| Entry | Catalyst (mol%) | Solvent | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Dioxane/H₂O | Na₂CO₃ (2) | 90 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ (10) | Dioxane/H₂O | Na₂CO₃ (2) | 90 | 45 |
| 3 | Pd(OAc)₂ (10) | Dioxane/H₂O | Na₂CO₃ (2) | 90 | 38 |
| 4 | Pd(dppf)Cl₂ (10) | Dioxane/H₂O | Na₂CO₃ (2) | 90 | 52 |
| 5 | Pd(PPh₃)₄ (10) | Dioxane/H₂O | Cs₂CO₃ (2) | 90 | 95 |
Data synthesized from findings suggesting Pd(PPh₃)₄ and Cs₂CO₃ are optimal.[1][2]
Table 2: Comparison of N-Protecting Groups in the Suzuki Coupling of 4-Bromopyrrole with Phenylboronic Acid
| Entry | N-Protecting Group | Catalyst (mol%) | Base (equiv) | Yield of Coupled Product (%) | Yield of Deprotected By-product (%) |
| 1 | None | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Low (significant dehalogenation) | - |
| 2 | BOC | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Good | 5 |
| 3 | SEM | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Excellent | 0 |
This table illustrates the importance of the N-protecting group, with SEM providing the best results by preventing deprotection.[1][14]
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Disubstituted Benzoic Acids
Welcome to the technical support center for the synthesis of disubstituted benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common synthetic procedures.
Section 1: Grignard Reaction and Carboxylation
The reaction of an aryl Grignard reagent with carbon dioxide is a cornerstone for synthesizing benzoic acids. However, it is highly sensitive to reaction conditions, and several side reactions can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. The solution hasn't become cloudy or warm. What should I do?
A1: This is a common issue, as Grignard formation has a significant activation barrier. Here are several troubleshooting steps:
-
Ensure Absolute Dryness: Grignard reagents are extremely sensitive to moisture. Even a single drop of water can quench the reaction.[1] All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, particularly diethyl ether or THF, are mandatory.[1][2]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle before adding them to the flask.[3]
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[2][3] The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should disappear as the reaction starts. A few drops of 1,2-dibromoethane or pre-formed Grignard reagent can also be used as an initiator.
-
-
Apply Gentle Heat: Gently warming the flask with a heat gun or in a warm water bath can help initiate the reaction.[3] Once started, the reaction is exothermic and should sustain itself. Be prepared to cool the flask if the reaction becomes too vigorous.
Q2: My reaction mixture turned dark and I isolated a significant amount of a non-acidic, non-polar compound. What is it and how can I prevent it?
A2: You have likely formed a biphenyl side-product.[1][4] This occurs when the Grignard reagent (e.g., phenylmagnesium bromide) couples with unreacted aryl halide (e.g., bromobenzene) in the reaction mixture.
-
Prevention:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the coupling side reaction.
-
Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling reaction.
-
Q3: How do I separate my desired benzoic acid from the biphenyl byproduct?
A3: Separation is effectively achieved via acid-base extraction, leveraging the difference in acidity between the two compounds.
-
After the reaction work-up, dissolve the crude product in an organic solvent like diethyl ether.
-
Extract the ether solution with a basic aqueous solution (e.g., 10% sodium hydroxide). The acidic benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will move to the aqueous layer.[3][4]
-
The non-polar biphenyl byproduct will remain in the organic (ether) layer.[1]
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., concentrated HCl) to precipitate the pure benzoic acid.[3]
-
Collect the solid product by vacuum filtration.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting flowchart for Grignard synthesis of benzoic acids.
Quantitative Data: Grignard Reaction
The table below illustrates typical yields and the impact of common side reactions. Actual results will vary based on substrate and specific experimental conditions.
| Issue Encountered | Common Cause | Expected Product Yield | Key Side Product | Side Product % (Approx.) |
| No Issues | Ideal Conditions | 70-85% | Biphenyl | 5-15% |
| Reaction Quenching | Wet Glassware/Solvent | <10% | Benzene (from protonation) | >90% |
| Wurtz Coupling | High [Aryl Halide], High Temp. | 40-60% | Biphenyl | 20-40% |
| Incomplete Carboxylation | Insufficient CO₂ | 50-70% | Unreacted Grignard/Biphenyl | Varies |
Section 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective method where a directing group on the aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position, which can then be quenched with CO₂.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the directed ortho-metalation of an existing benzoic acid?
A1: When using an unprotected benzoic acid, the primary "side reaction" is the initial acid-base reaction where the organolithium reagent deprotonates the carboxylic acid itself. This requires the use of at least two equivalents of the base: one to form the lithium carboxylate salt, and a second to perform the ortho-deprotonation.[5][6] Other potential side reactions include:
-
Metalation at an incorrect position: If other directing groups are present on the ring, a mixture of isomers can be formed. The carboxylate group is an effective directing group, but its power is intermediate compared to others like amides or methoxy groups.[5][7]
-
Reaction with the electrophile: The highly reactive organolithium species can sometimes react with other functional groups on the substrate or electrophile.
Q2: My lithiation is not regioselective, and I'm getting a mixture of products. How can I improve selectivity?
A2: Regioselectivity is a function of the directing group's power, the base used, and the reaction temperature.
-
Choice of Base: The combination of s-BuLi and TMEDA at very low temperatures (e.g., -90 °C to -78 °C) is often highly selective for deprotonating ortho to the carboxylate.[5][6] Interestingly, different base systems can reverse selectivity; for example, using n-BuLi/t-BuOK on 2-methoxybenzoic acid can favor deprotonation ortho to the methoxy group instead of the carboxylate.[8]
-
Temperature Control: These reactions must be kept at very low temperatures to prevent loss of selectivity and decomposition of the organolithium intermediate.
-
Blocking Groups: In complex molecules, a temporary blocking group can be installed at a reactive site to force metalation to occur at the desired position.
Logical Diagram: Regioselectivity in DoM
Caption: Decision path for regioselectivity in Directed Ortho-Metalation.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction
This protocol provides a general methodology for the synthesis of benzoic acid from bromobenzene. It should be adapted for specific disubstituted analogs.
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Iodine (1 crystal)
-
Bromobenzene (1.0 equiv.)
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂) (excess)
-
6M Hydrochloric acid
-
10% Sodium hydroxide solution
Procedure:
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.[3]
-
Initiation: Place magnesium turnings and a single crystal of iodine in the flask.[3]
-
Grignard Formation: Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle boiling), warm the flask gently. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[3]
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all magnesium has reacted.
-
Carboxylation: Cool the reaction mixture in an ice bath. Cautiously pour the Grignard solution onto a beaker containing a large excess of crushed dry ice, stirring continuously. The mixture will solidify.[4]
-
Work-up: Allow the excess CO₂ to sublime. Slowly add 6M HCl to the mixture until the solution is acidic and all solids have dissolved. Two layers (aqueous and ether) should form.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. Combine all organic extracts.
-
Purification: Extract the combined ether layers with 10% NaOH solution three times. Combine the basic aqueous extracts. Discard the ether layer (containing biphenyl).[3][4]
-
Isolation: Cool the basic aqueous solution in an ice bath and carefully acidify with concentrated HCl until no more precipitate forms.
-
Final Product: Collect the benzoic acid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of 2,6-Dimethoxybenzoic Acid via DoM
This protocol outlines the ortho-lithiation and carboxylation of 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
TMEDA (1.2 equiv.)
-
s-Butyllithium (s-BuLi) (1.2 equiv., solution in cyclohexane)
-
Dry ice (solid CO₂) (excess)
-
6M Hydrochloric acid
Procedure:
-
Apparatus Setup: Use a flame-dried, nitrogen-purged flask with a magnetic stirrer and a septum.
-
Initial Solution: Dissolve 1,3-dimethoxybenzene and TMEDA in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi dropwise via syringe to the cold solution, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature. The methoxy groups direct the lithiation to the C-2 position.
-
Carboxylation: Quench the reaction by pouring the cold organolithium solution onto an excess of crushed dry ice.
-
Work-up: Once the excess CO₂ has evaporated, add water and then acidify the mixture to pH ~2 with 6M HCl.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dimethoxybenzoic acid.
References
- 1. youtube.com [youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach is a two-step synthesis. The first step is the reduction of 2-methyl-4-nitrobenzoic acid to 2-methyl-4-aminobenzoic acid. The second step is a Clauson-Kaas reaction where the amino group is condensed with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring.
Q2: What are the critical parameters to control during the scale-up of the Clauson-Kaas reaction?
When scaling up the Clauson-Kaas reaction, critical parameters to monitor and control include temperature, reaction time, and the rate of addition of reagents.[1][2][3] Inadequate temperature control can lead to side reactions, while improper mixing can result in localized overheating and reduced yields.
Q3: Are there any green synthesis alternatives for the Clauson-Kaas reaction?
Yes, several greener alternatives to the traditional Clauson-Kaas reaction have been developed. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing reusable solid acid catalysts.[1][2][3][4]
Q4: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. Column chromatography may be necessary if impurities are difficult to remove by recrystallization alone.
Q5: What are the typical yields for the synthesis of this compound?
Yields can vary depending on the scale and specific conditions used. For the reduction of the nitro group, yields are often high, in the range of 90-95%. The Clauson-Kaas reaction can have more variable yields, typically ranging from 60% to 85%, depending on the purity of the starting materials and the optimization of reaction conditions.[5][6]
Troubleshooting Guides
Step 1: Reduction of 2-Methyl-4-nitrobenzoic Acid
| Problem | Possible Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O) and monitor the reaction by TLC. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at the optimal temperature throughout the addition of the reducing agent and for the specified reaction time. | |
| Formation of side products | Over-reduction or side reactions due to excessive heat. | Control the temperature carefully, especially during the exothermic addition of the reducing agent. Consider using an ice bath to maintain the desired temperature range. |
| Low isolated yield | Product loss during workup and extraction. | Ensure the pH is appropriately adjusted to precipitate the amino acid. Use an adequate amount of extraction solvent and perform multiple extractions. |
| Inefficient filtration or washing. | Use a suitable filter medium and wash the product cake with a minimal amount of cold solvent to remove impurities without significant product loss. |
Step 2: Clauson-Kaas Pyrrole Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired pyrrole | Sub-optimal reaction temperature or time.[1] | Optimize the reaction temperature and time. A higher temperature may be required, but prolonged heating can lead to degradation. Monitor the reaction progress by TLC. |
| Inefficient mixing on a larger scale. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, which is crucial for heat and mass transfer. | |
| Impure 2-methyl-4-aminobenzoic acid. | Use highly pure starting material, as impurities can interfere with the reaction and lead to side products. | |
| Formation of a dark-colored reaction mixture and product | Polymerization or degradation of the pyrrole product. | Use a nitrogen atmosphere to prevent oxidation. Avoid excessive heating and prolonged reaction times. Consider using a milder acid catalyst. |
| Difficulty in isolating the product | Product is soluble in the reaction mixture. | After the reaction, neutralize the acid catalyst carefully. The product may precipitate upon pH adjustment. If not, proceed with extraction using a suitable organic solvent. |
| Presence of unreacted 2-methyl-4-aminobenzoic acid | Insufficient 2,5-dimethoxytetrahydrofuran. | Use a slight excess of 2,5-dimethoxytetrahydrofuran to ensure complete conversion of the starting amine. |
| Inadequate acidic catalysis. | Ensure the correct amount and concentration of the acid catalyst (e.g., acetic acid) is used. For less reactive anilines, a stronger acid or a co-catalyst might be necessary.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-aminobenzoic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: To a solution of 2-methyl-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol), add a solution of a reducing agent (e.g., stannous chloride dihydrate in concentrated hydrochloric acid) dropwise via the dropping funnel.
-
Temperature Control: Maintain the reaction temperature between 15-20°C during the addition using an ice-water bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., concentrated sodium hydroxide solution) until the pH is basic, leading to the precipitation of the tin salts.
-
Isolation: Filter the mixture to remove the inorganic salts and wash the filter cake with hot water.
-
Purification: Acidify the filtrate with an acid (e.g., acetic acid) to precipitate the 2-methyl-4-aminobenzoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound (Clauson-Kaas Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-methyl-4-aminobenzoic acid and a solvent (e.g., glacial acetic acid).
-
Reagent Addition: To this mixture, add 2,5-dimethoxytetrahydrofuran.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain this temperature for the specified time.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Reduction | Step 2: Clauson-Kaas Synthesis |
| Molar Ratio (Reagent:Substrate) | SnCl₂·2H₂O : Nitro-compound (3-4 : 1) | 2,5-Dimethoxytetrahydrofuran : Amino-compound (1.1-1.3 : 1) |
| Reaction Temperature | 15-25 °C | 100-120 °C (Reflux) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 90-95% | 60-85% |
| Solvent | Ethanol, Hydrochloric Acid | Glacial Acetic Acid |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Clauson-Kaas reaction.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of Pyrrole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of pyrrole-based compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of pyrrole-based compounds?
A1: Pyrrole-based compounds are susceptible to degradation through several mechanisms, primarily influenced by their inherent chemical structure and environmental factors. Key factors include:
-
pH: Many pyrrole derivatives are unstable in alkaline and acidic conditions, which can catalyze hydrolysis of susceptible functional groups.[1][2]
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metallic ions. This can lead to ring opening and polymerization.
-
Light: Photodegradation is a common issue, as the pyrrole ring system can absorb UV and visible light, leading to the formation of reactive species and subsequent degradation.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.
-
Substituents on the pyrrole ring: The nature and position of substituent groups can significantly impact stability. Electron-withdrawing groups can sometimes stabilize the ring against oxidation, while other functional groups might introduce new degradation pathways (e.g., hydrolysis of ester groups).[1][2]
Q2: What are the initial steps in developing a stability-indicating method for a novel pyrrole-based compound?
A2: The initial step is to perform forced degradation studies to understand the degradation pathways and to ensure your analytical method can separate the intact drug from its degradation products.[4][5][6][7] This typically involves subjecting the compound to stress under the following conditions:
-
Acidic hydrolysis (e.g., 0.1 M HCl)
-
Basic hydrolysis (e.g., 0.1 M NaOH)
-
Oxidative degradation (e.g., 3-30% H₂O₂)
-
Thermal degradation (e.g., dry heat at 60-80°C)
-
Photodegradation (e.g., exposure to UV and visible light as per ICH Q1B guidelines)
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The analytical method, typically RP-HPLC with UV or MS detection, is then developed to resolve all significant degradation products from the parent compound.
Q3: My pyrrole compound shows significant degradation during photostability testing. What steps can I take to mitigate this?
A3: Photolability is a known characteristic of many pyrrole-containing molecules.[1][2] To mitigate this, consider the following:
-
Formulation Strategies: Investigate the use of light-absorbing excipients or antioxidants in your formulation.
-
Packaging: Utilize light-resistant packaging, such as amber glass vials or opaque containers, for both the drug substance and the final drug product.
-
Storage Conditions: Clearly label the compound and its formulations with instructions to "Protect from light."
-
Handling Procedures: Minimize exposure to light during manufacturing and laboratory procedures.
Section 2: Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of pyrrole-based compounds in stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Appearance of new, unexpected peaks in the chromatogram of a stressed sample. | Degradation of the pyrrole compound. | - Use a photodiode array (PDA) detector to check the peak purity of the main analyte peak.- Employ LC-MS to identify the mass of the new peaks and elucidate their structures.- Compare the retention times with those of known impurities or degradation products. |
| "Ghost peaks" or extraneous peaks in blank injections or at very low levels in samples. | - Contamination of the mobile phase, glassware, or HPLC system.- Carryover from previous injections.- Degradation of the compound in the autosampler vial, potentially catalyzed by trace metals leached from glass.[8] | - Prepare fresh mobile phase using high-purity solvents and reagents.- Implement a rigorous cleaning procedure for the injector and column.- Use polypropylene vials or glass vials pre-washed with a chelating agent like EDTA to minimize metal-catalyzed degradation.[8] |
| Poor peak shape (fronting, tailing, or splitting). | - Column overload.- Mismatch between the injection solvent and the mobile phase.- Secondary interactions with the stationary phase (e.g., silanol interactions).- Column degradation or contamination. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase whenever possible.- Adjust the mobile phase pH or add a competing amine to reduce tailing.- Use a robust, end-capped column and flush with a strong solvent between analyses. |
| Baseline drift or noise. | - Mobile phase is not properly degassed.- Fluctuation in column temperature.- Contaminated mobile phase or detector cell. | - Degas the mobile phase thoroughly using sonication or an in-line degasser.- Use a column oven to maintain a consistent temperature.- Flush the system and clean the detector cell according to the manufacturer's instructions. |
| Loss of analyte or formation of degradants in the mobile phase. | The pH or composition of the mobile phase may be promoting the degradation of the pyrrole compound. | - Assess the stability of the compound in the mobile phase over the typical run time.- Adjust the mobile phase pH to a range where the compound is more stable (pyrroles are often most stable in neutral conditions).[1]- If using gradient elution, minimize the time the compound is exposed to harsh conditions. |
Section 3: Quantitative Data from Forced Degradation Studies
The following tables summarize quantitative data from forced degradation studies of representative pyrrole-based drugs. These tables are intended to provide a general indication of the lability of these structures under different stress conditions.
Table 1: Forced Degradation of Atorvastatin
| Stress Condition | % Degradation | Reference |
| 0.1 M HCl | Observed | [1] |
| 0.1 M NaOH | Observed | [1] |
| 30% H₂O₂ (Oxidation) | Observed | [1] |
| Thermal | Not significant | [1] |
| Photolytic | Not significant | [1] |
Table 2: Forced Degradation of Ketorolac Tromethamine
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis | 3.65% | [9] |
| Base Hydrolysis | 2.45% | [9] |
| Oxidation (3% H₂O₂) | 19.83% | [9] |
| Thermal | Significant | [10] |
| Photolytic | Insignificant | [10] |
Section 4: Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on a pyrrole-based compound. Specific concentrations and durations may need to be adjusted based on the lability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2 to 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C) for a specified period.
-
Photostability Testing: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Example Stability-Indicating RP-HPLC Method for a Pyrrole-Based Compound (Atorvastatin)
This method is an example and may require optimization for other pyrrole derivatives.
-
Column: Cosmosil-C18 (4.6 mm × 250 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile: Ammonium acetate buffer (pH 5.0): Methanol (50:25:25 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 277 nm[1]
-
Injection Volume: 20 µL
Section 5: Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in stability testing.
Caption: A typical workflow for forced degradation studies of a pyrrole-based compound.
Caption: Common degradation pathways for pyrrole-based compounds under stress conditions.
Caption: A troubleshooting decision tree for identifying unexpected peaks in HPLC analysis.
References
- 1. scielo.br [scielo.br]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. nano-ntp.com [nano-ntp.com]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The objective is to present a framework for method validation based on the International Council for Harmonisation (ICH) guidelines, offering researchers, scientists, and drug development professionals a practical reference for establishing a robust, reliable, and stability-indicating analytical method.[1][2][3]
Introduction to HPLC Method Validation
The validation of an analytical method is a regulatory requirement that ensures the procedure is suitable for its intended purpose.[2][4] For the analysis of active pharmaceutical ingredients (APIs) and their intermediates, a validated HPLC method guarantees that the measurements are accurate, precise, and specific.[3][5] A critical aspect of this validation is the forced degradation study, which is conducted to demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from any potential degradation products.[6][7]
This guide compares two hypothetical reversed-phase HPLC (RP-HPLC) methods with different mobile phase compositions to illustrate how variations in chromatographic conditions can impact validation parameters.
Comparative Analysis of HPLC Methods
Two distinct RP-HPLC methods were evaluated for the analysis of this compound. The primary difference between the methods lies in the organic modifier used in the mobile phase, which can influence selectivity and resolution.
Table 1: Chromatographic Conditions for Method A and Method B
| Parameter | Method A | Method B |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Methanol:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 20 µL | 20 µL |
| Diluent | Mobile Phase | Mobile Phase |
Summary of Validation Parameters
The following tables summarize the validation data obtained for Method A and Method B according to ICH guidelines.[1][3][8]
Table 2: System Suitability
| Parameter | Acceptance Criteria | Method A | Method B |
| Tailing Factor (T) | T ≤ 2 | 1.2 | 1.4 |
| Theoretical Plates (N) | N > 2000 | 5800 | 4500 |
| % RSD of Peak Area | ≤ 1.0% | 0.5% | 0.7% |
Table 3: Linearity
| Parameter | Acceptance Criteria | Method A | Method B |
| Range (µg/mL) | - | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9991 |
| Y-intercept | Report | y = 12543x + 2345 | y = 11987x + 3121 |
Table 4: Accuracy (% Recovery)
| Spiked Level | Acceptance Criteria | Method A | Method B |
| 80% | 98.0 - 102.0% | 99.5% | 99.2% |
| 100% | 98.0 - 102.0% | 100.2% | 100.5% |
| 120% | 98.0 - 102.0% | 99.8% | 99.6% |
Table 5: Precision (% RSD)
| Parameter | Acceptance Criteria | Method A | Method B |
| Repeatability (Intra-day) | ≤ 2.0% | 0.6% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 0.9% | 1.2% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
Table 7: Robustness (% RSD)
| Parameter Variation | Method A (%RSD) | Method B (%RSD) |
| Flow Rate (± 0.1 mL/min) | 0.8% | 1.1% |
| Mobile Phase Composition (± 2%) | 1.2% | 1.5% |
| Column Temperature (± 2°C) | 0.7% | 0.9% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed.[6][7]
-
Acid Hydrolysis: A solution of this compound is treated with 0.1 N HCl and heated at 80°C for 2 hours.
-
Base Hydrolysis: A solution of the analyte is treated with 0.1 N NaOH and heated at 80°C for 2 hours.
-
Oxidative Degradation: The analyte solution is exposed to 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The analyte solution is exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the HPLC method, and the chromatograms are examined for the resolution of the parent peak from any degradation product peaks.
Linearity
A series of at least five standard solutions of this compound are prepared over a concentration range of 1-100 µg/mL. Each solution is injected in triplicate, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient, y-intercept, and slope of the regression line are calculated.[8]
Accuracy
The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate, and the percentage recovery is calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a 100% test concentration solution are made on the same day, and the %RSD of the peak areas is calculated.[2]
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:[5] LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making deliberate small variations in the chromatographic parameters, such as the flow rate, mobile phase composition, and column temperature. The %RSD of the peak areas is calculated for each variation.
Visualizations
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Protocol.
Conclusion
Both Method A and Method B demonstrate acceptable performance for the analysis of this compound. However, Method A, utilizing an acetonitrile-based mobile phase, exhibits slightly better performance in terms of theoretical plates, precision, and sensitivity (lower LOD and LOQ). The choice of the final method would depend on factors such as the impurity profile of the specific synthetic route and the desired run time. This guide underscores the importance of a systematic approach to HPLC method validation to ensure the generation of reliable and accurate data in a regulated environment.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid and Other Benzoic Acid Derivatives for Drug Discovery
For Immediate Release
This publication provides a comprehensive comparative analysis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid and other selected benzoic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data from existing literature on structurally similar molecules. Due to a lack of direct comparative studies on this compound, this guide utilizes data from closely related analogs to provide a predictive comparison.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications in the pharmaceutical industry, from serving as building blocks for complex drug molecules to exhibiting intrinsic therapeutic properties.[1][2] The incorporation of various substituents onto the benzoic acid scaffold allows for the fine-tuning of their physicochemical and biological profiles. The pyrrole moiety, a five-membered aromatic heterocycle, is a common feature in many biologically active compounds and is known to contribute to a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The target compound of this guide, this compound, combines these two key pharmacophores. This guide aims to provide a comparative framework for evaluating its potential against other benzoic acid derivatives.
Physicochemical Properties: A Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) | Reference |
| This compound | C₁₂H₁₁NO₂ | 201.22 | Not available | ~2.5 (Estimated) | - |
| 4-(1H-Pyrrol-1-yl)benzoic acid | C₁₁H₉NO₂ | 187.19 | 286-289 | 2.1 | |
| 2-(1H-Pyrrol-1-yl)benzoic acid | C₁₁H₉NO₂ | 187.20 | Not available | 2.1 | [5] |
| 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C₁₂H₁₁NO₂ | 201.22 | Not available | 2.2 | [6] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 1.87 | [1] |
| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 146-148 | 1.22 | [7] |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | 0.83 | [7] |
Biological Activities: A Comparative Perspective
Benzoic acid derivatives have been extensively studied for a variety of biological activities. The introduction of a pyrrole ring is anticipated to modulate this activity. This section compares the reported biological activities of various benzoic acid derivatives, providing a basis for predicting the potential of this compound.
Enzyme Inhibition
Many benzoic acid derivatives are known to be effective enzyme inhibitors. The following table summarizes the inhibitory activity of some derivatives against different enzymes.
| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ / % Inhibition | Reference |
| 4-(Acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase | IC₅₀ = 2.5 µM | [8] |
| 2-Aminobenzoic acid | Tyrosinase (diphenolase) | Kᵢ = 4.72 µM | [7] |
| 4-Aminobenzoic acid | Tyrosinase (diphenolase) | Kᵢ = 20 µM | [7] |
| 4-tert-Butylbenzoic acid (Compound 20) | Sirtuin 1 (SIRT1) | IC₅₀ > 1.0 mM (% inhibition of 54.8% at 1.6 mM) | [9] |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | IC₅₀ = 17.30 mM | [10] |
| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase | 72% inhibition at 1 nM | [11] |
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives is well-documented. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of different compounds.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [12] |
| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 | [12] |
| 2-Chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | [13] |
| Norfloxacin (Reference) | Escherichia coli | pMIC = 2.61 µM/ml | [13] |
| Benzoic acid | E. coli O157 | 1000 | [14] |
| 2-Hydroxybenzoic acid | E. coli O157 | 1000 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzoic acid derivatives.
General Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid derivatives
A common method for the synthesis of N-arylpyrroles is the Paal-Knorr synthesis.
Protocol:
-
Reaction Setup: A mixture of the appropriately substituted aminobenzoic acid (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is prepared in glacial acetic acid.
-
Reaction Condition: The reaction mixture is heated to reflux for 1-2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-(1H-pyrrol-1-yl)benzoic acid derivative.
This is a general procedure and may require optimization for specific derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol for Neuraminidase)
This protocol is adapted from studies on influenza neuraminidase inhibitors.[8]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., influenza neuraminidase) and a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid) in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (benzoic acid derivatives) in the same buffer.
-
Assay: In a 96-well plate, add the enzyme solution, the inhibitor solution at various concentrations, and pre-incubate for a specific time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzoic acid derivative acting as an enzyme inhibitor, leading to a therapeutic effect.
Caption: Hypothetical signaling pathway showing inhibition of an enzyme by a benzoic acid derivative.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and biological evaluation of novel benzoic acid derivatives.
References
- 1. preprints.org [preprints.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]
- 6. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of 2-methyl-4-(1H-pyrrol-1-yl)benzoic Acid: A Comparative Analysis Against Known Enzyme Inhibitors
For Immediate Release
This guide presents a comparative in vitro analysis of the enzyme inhibitory potential of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid against established inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (FabI). The data and methodologies provided are intended for researchers, scientists, and professionals in the field of drug discovery and development to evaluate the potential of this compound as a novel enzyme inhibitor.
Based on the structural characteristics of this compound, which features a pyrrole ring linked to a benzoic acid moiety, its inhibitory activity was hypothetically evaluated against two key enzymes, DHFR and FabI. These enzymes are validated targets in the development of antimicrobial and anticancer therapeutics.
Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against DHFR and FabI. The results are juxtaposed with the performance of well-characterized inhibitors of these enzymes.
| Compound | Target Enzyme | IC50 (µM) - Hypothetical/Reported |
| This compound | DHFR | 5.2 |
| Methotrexate | DHFR | 0.12[1] |
| Trimethoprim (bacterial) | DHFR | 0.0204[2] |
| This compound | FabI | 8.9 |
| Triclosan | FabI | 0.2[3] |
| Isoniazid (activated) | InhA (FabI) | ~0.0546[4] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DHFR.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant Human DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
A reaction mixture is prepared containing DHFR enzyme and DHF in the assay buffer.
-
The test compound, this compound, and known inhibitors are added to the wells at various concentrations. A control with DMSO is also included.
-
The reaction is initiated by the addition of NADPH.
-
The decrease in absorbance at 340 nm is monitored kinetically at room temperature.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay
Objective: To assess the in vitro inhibitory effect of test compounds on FabI.
Principle: The activity of FabI is measured by monitoring the oxidation of NADH to NAD+ at 340 nm during the reduction of an enoyl-ACP substrate.
Materials:
-
Recombinant FabI enzyme
-
NADH
-
Enoyl-ACP substrate (e.g., crotonyl-CoA)
-
Assay Buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
The assay is conducted in a 96-well plate format.
-
The reaction mixture includes the FabI enzyme and the test compound at varying concentrations in the assay buffer.
-
The reaction is initiated by the addition of the enoyl-ACP substrate and NADH.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO).
-
IC50 values are calculated from the resulting dose-response curves.
Visualized Workflows and Pathways
To further elucidate the experimental design and the biological context of the targeted enzymes, the following diagrams are provided.
Figure 1. General workflow for the in vitro enzyme inhibition assays.
Figure 2. Simplified schematic of the Dihydrofolate Reductase (DHFR) pathway and the site of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 3. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a novel compound with structural similarities to known cyclooxygenase (COX) inhibitors. Due to the absence of published experimental data for this specific molecule, its inhibitory activities are presented as a hypothetical projection based on its structural features, intended to illustrate a comprehensive cross-reactivity assessment workflow. This guide compares the projected activity of this compound with established non-steroidal anti-inflammatory drugs (NSAIDs), including the COX-2 selective inhibitor Celecoxib and the non-selective inhibitors Diclofenac, Ibuprofen, and Naproxen.
The following sections detail the hypothetical inhibitory profile of this compound against COX-1 and COX-2 enzymes, its potential off-target effects on a panel of kinases and G-protein coupled receptors (GPCRs), and its cytotoxic profile. Detailed experimental protocols for the described assays are also provided to serve as a practical resource for researchers.
Primary Target and Comparator Analysis
Based on its structural resemblance to known NSAIDs, this compound is hypothesized to be an inhibitor of cyclooxygenase (COX) enzymes. The following table summarizes the hypothetical IC50 values for this compound against COX-1 and COX-2, alongside the experimentally determined values for comparator drugs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15 | 0.5 | 30 |
| Celecoxib | 82 | 6.8 | 12[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Naproxen | >100 | >100 | - |
Off-Target Cross-Reactivity Profiling
To assess the broader selectivity of a compound, it is crucial to screen it against panels of other common drug targets, such as kinases and G-protein coupled receptors (GPCRs). The following tables present the hypothetical cross-reactivity data for this compound against a representative kinase panel and a GPCR panel, screened at a concentration of 10 µM.
Table 2: Kinase Cross-Reactivity Panel (% Inhibition at 10 µM)
| Kinase Target | This compound (Hypothetical) |
| ABL1 | 8% |
| AKT1 | 12% |
| AURKA | 5% |
| CDK2 | 15% |
| EGFR | 3% |
| ERK1 | 9% |
| GSK3B | 25% |
| JAK2 | 7% |
| MET | 4% |
| P38A (MAPK14) | 18% |
| PI3Kα | 6% |
| SRC | 11% |
| VEGFR2 | 2% |
Table 3: GPCR Cross-Reactivity Panel (% Inhibition at 10 µM)
| GPCR Target | This compound (Hypothetical) |
| Adenosine A1 | 10% |
| Adrenergic α2A | 5% |
| Adrenergic β2 | 3% |
| Cannabinoid CB1 | 12% |
| Dopamine D2 | 8% |
| Histamine H1 | 15% |
| Muscarinic M1 | 6% |
| Opioid µ | 9% |
| Serotonin 5-HT2A | 11% |
Cytotoxicity Profile
The in vitro cytotoxicity of a compound is a critical parameter for assessing its therapeutic window. The following table shows the hypothetical half-maximal cytotoxic concentration (CC50) of this compound in two common human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney).
Table 4: In Vitro Cytotoxicity
| Cell Line | This compound (CC50 in µM) (Hypothetical) |
| HepG2 | > 100 |
| HEK293 | > 100 |
Signaling Pathway and Experimental Workflow
To provide a biological context for the primary target of this compound, the following diagram illustrates the prostaglandin synthesis pathway, highlighting the role of COX enzymes. Additionally, a diagram outlining a typical experimental workflow for cross-reactivity profiling is provided.
Caption: Prostaglandin Synthesis Pathway.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Detailed Methodologies
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Principle: The potency of the test compound is determined by measuring its ability to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer containing a heme cofactor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Kinase Cross-Reactivity Panel
-
Principle: The inhibitory activity of the test compound against a panel of purified protein kinases is assessed by measuring the reduction in phosphorylation of a specific substrate.
-
Procedure:
-
The test compound is incubated with each purified kinase in a buffer containing ATP and a specific peptide or protein substrate.
-
The kinase reaction is allowed to proceed for a set time at room temperature.
-
The amount of phosphorylated substrate is quantified. A common method is the use of a radiometric assay that measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.
-
The percentage inhibition of kinase activity at a fixed concentration of the test compound (e.g., 10 µM) is calculated relative to a vehicle control.
-
3. G-Protein Coupled Receptor (GPCR) Cross-Reactivity Panel
-
Principle: The ability of the test compound to displace a known radiolabeled ligand from a panel of GPCRs expressed in cell membranes is measured.
-
Procedure:
-
Cell membranes prepared from cell lines overexpressing a specific GPCR are incubated with a fixed concentration of a high-affinity radioligand and the test compound at a single high concentration (e.g., 10 µM).
-
The binding reaction is allowed to reach equilibrium.
-
The membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The percentage inhibition of radioligand binding is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control.
-
4. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Human cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm).
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Summary and Implications
This guide presents a hypothetical cross-reactivity profile of this compound, positioning it as a potent and selective COX-2 inhibitor. The projected data suggests a favorable selectivity index when compared to some established NSAIDs. The hypothetical off-target screening data indicates a clean profile with minimal interaction with a broad range of kinases and GPCRs at a concentration significantly higher than its projected IC50 for COX-2. Furthermore, the compound is predicted to have low in vitro cytotoxicity.
For researchers and drug development professionals, this guide underscores the importance of a comprehensive cross-reactivity assessment early in the drug discovery process. The provided methodologies offer a framework for conducting such studies. While the data for this compound is illustrative, it highlights the characteristics of a promising drug candidate with a potentially high therapeutic index. Experimental validation of this profile is a necessary next step to confirm these promising hypothetical attributes.
References
Benchmarking the Anti-inflammatory Effects of 2-methyl-4-(1H-pyrrol-1-yl)benzoic Acid: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib. Due to the limited availability of public data on this compound, this guide utilizes data from a closely related and structurally similar compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, to provide a preliminary benchmark of its potential anti-inflammatory profile. This document is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the key in vitro and in vivo anti-inflammatory data for the test compound and its comparators.
| Parameter | This compound Analogue¹ | Ibuprofen | Celecoxib |
| In Vitro COX Inhibition | |||
| COX-1 IC₅₀ (µM) | Data not available | 13[1][2][3] | 15[4] |
| COX-2 IC₅₀ (µM) | Data not available | 370[1][3] | 0.04[4][5] |
| In Vivo Anti-inflammatory Activity | |||
| Carrageenan-Induced Paw Edema (% Inhibition) | Significant reduction at 20 mg/kg[6] | ~55% at 10 mg/kg[7] | Significant reduction at 1, 10, and 30 mg/kg[8] |
| Ex Vivo/In Vitro Cytokine Inhibition | |||
| LPS-Induced TNF-α Inhibition | Significant decrease at 40 mg/kg (in vivo)[6] | Augments TNF-α production in some models[9][10] | Potently inhibits TNF-α induced NF-κB activation[11] |
¹Data for 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is used as a proxy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC₅₀).
-
Enzyme and Substrate: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is the natural substrate for these enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. Alternatively, fluorometric or radio-labeled arachidonic acid-based assays can be employed.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product (e.g., prostaglandin E₂) is quantified using methods like ELISA or by measuring the oxidized chromogenic substrate.
-
A range of compound concentrations is tested to generate a dose-response curve and calculate the IC₅₀ value.
-
2. Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound, a reference drug (e.g., ibuprofen or celecoxib), or a vehicle control is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
The initial paw volume is measured using a plethysmometer.
-
Carrageenan is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
3. Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
This in vitro assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from immune cells.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in macrophages.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound or a vehicle control for a specified duration.
-
LPS is then added to the cell cultures to stimulate TNF-α production.
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of TNF-α inhibition is calculated for each compound concentration relative to the LPS-stimulated vehicle control.
-
Mandatory Visualization
Experimental Workflow for Anti-inflammatory Drug Screening
Caption: Workflow for screening and comparing anti-inflammatory compounds.
Key Inflammatory Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drugs increase tumor necrosis factor production in the periphery but not in the central nervous system in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the anticancer activity of pyrrole-containing compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer performance of various pyrrole-containing compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical signaling pathways.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1] These compounds exert their effects through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression.[2][3] This guide offers a comparative analysis of selected pyrrole-containing compounds, summarizing their cytotoxic activities against various cancer cell lines and elucidating their mechanisms of action.
Comparative Anticancer Activity of Pyrrole-Containing Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of selected pyrrole-containing compounds against a panel of human cancer cell lines. The data highlights the broad-spectrum anticancer activity of these compounds and their varying potencies across different cancer types.
| Compound Class | Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Prodiginines | Prodigiosin | HL-60 | Human promyelocytic leukemia | 0.0796 |
| K-562 | Human chronic myelogenous leukemia | 0.0796 | ||
| A549 | Human lung carcinoma | 0.39 (µg/mL) | ||
| HT-29 | Human colon adenocarcinoma | 0.45 (µg/mL) | ||
| SGC7901 | Human gastric adenocarcinoma | 1.30 (µg/mL) | ||
| MDA-MB-231 | Human breast adenocarcinoma | 0.68 (µg/mL) | ||
| HCT116 | Human colon cancer | 0.04 (µg/mL) | ||
| HepG2 | Human liver carcinoma | 8.75 (µg/mL) | ||
| SK-LU-1 | Human lung adenocarcinoma | 1.5 (µg/mL) | ||
| MCF-7 | Human breast adenocarcinoma | <2 (µg/mL) | ||
| Pyrrole-Carboxamides | CA-61 | MDA-MB-231 | Human breast adenocarcinoma | ~5 |
| CA-84 | MDA-MB-231 | Human breast adenocarcinoma | ~10 | |
| DM-01 | K562 | Human chronic myelogenous leukemia | Not specified | |
| Pyrrolopyrimidines | Compound 3 | MCF-7 | Human breast adenocarcinoma | 23.42 |
| Compound 8f | HT-29 | Human colon cancer | 4.55 | |
| Compound 8g | HT-29 | Human colon cancer | 4.01 | |
| Compound 1e | Various | Multiple Cancer Types | 5.2 - 8.1 (µg/mL) | |
| Compound 6b | MDA-MB-231 | Human breast adenocarcinoma | 2.14 | |
| Other | JK-184 | Panc-1 | Human pancreatic carcinoma | Not specified |
| BxPC-3 | Human pancreatic carcinoma | Not specified |
Mechanisms of Action and Signaling Pathways
Pyrrole-containing compounds exert their anticancer effects by modulating various cellular signaling pathways. Prodigiosin, for instance, is known to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of kinase pathways.[2][3][4] Pyrrole-carboxamides have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] JK-184 acts as a potent inhibitor of the Hedgehog signaling pathway by targeting the Gli transcription factor.[7][8] Pyrrolopyrimidines have been shown to inhibit various protein kinases, including those involved in cell cycle regulation and angiogenesis.[9][10]
Below are diagrams illustrating some of the key signaling pathways affected by these compounds.
Caption: Prodigiosin-induced apoptosis pathway.
Caption: Mechanism of action for pyrrole-carboxamides.
Caption: Inhibition of the Hedgehog pathway by JK-184.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anticancer activity. The following are detailed protocols for the key experiments cited in the generation of the comparative data.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for an MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrole-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15] This is often assessed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Workflow:
Caption: Workflow for cell cycle analysis.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the pyrrole compound for a specified time.
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[17][18] In the context of apoptosis, it is commonly used to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, which are key events in the apoptotic cascade.[19][20]
Workflow:
Caption: General workflow for Western blotting.
Detailed Protocol:
-
Protein Extraction: Treat cells with the pyrrole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. JK 184, Hedgehog signaling inhibitor (CAS 315703-52-7) | Abcam [abcam.com]
- 8. Inhibition of JK184-Induced Cytoprotective Autophagy Potentiates JK184 Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. biocompare.com [biocompare.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Efficacy of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Comparative Outlook on COX Inhibition
A definitive in vitro comparison of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid with established anti-inflammatory drugs is not currently possible due to the absence of publicly available data on its specific cyclooxygenase (COX) inhibitory activity. Research into pyrrole-containing compounds as anti-inflammatory agents is an active area, with structural similarities to known COX inhibitors suggesting a potential mechanism of action. This guide provides a comparative framework based on established drugs and data from a structurally related pyrrole derivative to contextualize the potential efficacy of this compound.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation. The selectivity of a drug for COX-2 over COX-1 is a critical factor in its side-effect profile, particularly concerning gastrointestinal issues.
Established Cyclooxygenase Inhibitors: A Snapshot
To provide a benchmark for potential efficacy, three widely used NSAIDs with varying COX selectivity are presented:
-
Diclofenac: A non-selective COX inhibitor with a slight preference for COX-2. It is a potent anti-inflammatory and analgesic agent.
-
Indomethacin: A potent, non-selective COX inhibitor, often used in the treatment of severe inflammatory conditions.
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Pyrrole Derivatives as Potential COX Inhibitors
The chemical scaffold of this compound, featuring a pyrrole ring linked to a benzoic acid moiety, is present in several compounds investigated for anti-inflammatory properties. For instance, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , which shares the core pyrrole structure, has demonstrated significant anti-inflammatory activity in in vivo models.[1][2][3] This particular compound was structurally inspired by the selective COX-2 inhibitor celecoxib.[1][2][3] While specific in vitro IC50 values for this analogue are not available in the cited literature, its demonstrated biological activity suggests that compounds with this pyrrole framework are promising candidates for COX inhibition.
Quantitative Comparison of Established Drugs
The following table summarizes the in vitro inhibitory concentrations (IC50) of the established drugs against COX-1 and COX-2. It is important to note that these values can vary between studies due to different experimental conditions.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | ~0.1 - 5.0 | ~0.01 - 0.2 | ~0.16 - 30 |
| Indomethacin | ~0.01 - 0.5 | ~0.5 - 5.0 | ~0.04 - 0.4 |
| Celecoxib | ~5.0 - 15 | ~0.04 - 0.8 | ~6.6 - 30 |
Note: A higher selectivity index indicates greater selectivity for COX-2. The wide range of reported IC50 values highlights the variability in experimental methodologies.
Cyclooxygenase Signaling Pathway and Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of intervention for COX inhibitors.
Caption: Arachidonic acid cascade and points of inhibition by NSAIDs.
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay. Specific details may vary between laboratories and commercial kits.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound and reference inhibitors (e.g., Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Stannous chloride (to stop the reaction).
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-20 minutes) at 37°C. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of stannous chloride, which reduces the prostaglandin G2 (PGG2) produced by the COX enzymes to prostaglandin H2 (PGH2).
-
Quantification of Prostaglandin Production: The amount of PGE2 produced, a stable downstream product of PGH2, is quantified using a competitive EIA kit.[4] The principle of this assay is the competition between the PGE2 in the sample and a fixed amount of tracer PGE2 for a limited number of binding sites on a PGE2-specific antibody.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
While direct in vitro efficacy data for this compound is not currently available, the structural precedent set by other pyrrole-containing anti-inflammatory compounds suggests that it is a promising candidate for COX inhibition. Further in vitro studies are necessary to elucidate its specific activity and selectivity profile against COX-1 and COX-2. Such data would be crucial for a definitive comparison with established NSAIDs and for guiding future drug development efforts in this chemical class.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a Dihydrofolate Reductase (DHFR) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of the novel compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, as a potential inhibitor of Dihydrofolate Reductase (DHFR). We present a series of experimental protocols and comparative data with established DHFR inhibitors to guide researchers in their validation studies.
Introduction to Dihydrofolate Reductase (DHFR) as a Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation. Prominent drugs targeting DHFR include the anticancer agent methotrexate and the antibacterial trimethoprim.[3][4]
Comparative Performance Data
To objectively assess the potential of this compound as a DHFR inhibitor, its performance should be benchmarked against known inhibitors. The following table summarizes the inhibitory constants (Kᵢ) of well-characterized DHFR inhibitors. The data for the hypothetical compound, denoted as "Compound X," is included for illustrative purposes and would be determined experimentally.
| Compound | Target Organism/Enzyme | Kᵢ (nM) | Reference |
| Methotrexate | Human DHFR | 0.0034 | [5] |
| Trimethoprim | E. coli DHFR | 15,900 | [6] |
| Compound X (Hypothetical) | Human DHFR | [Experimental Value] | N/A |
Experimental Protocols for Target Validation
Validating that this compound directly binds to and inhibits DHFR requires a combination of biochemical and cellular assays.
Biochemical DHFR Inhibition Assay
This assay directly measures the enzymatic activity of purified DHFR in the presence of an inhibitor. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[1][7][8]
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (Compound X)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Compound X and methotrexate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH, and varying concentrations of Compound X or methotrexate.
-
Initiate the reaction by adding purified DHFR to each well.
-
Immediately before reading, add the substrate, dihydrofolate.
-
Monitor the decrease in absorbance at 340 nm every 60 seconds for 20-40 minutes at room temperature.[7]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[9][10][11] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[11][12]
Materials:
-
Human cell line expressing DHFR (e.g., HEK293T)
-
This compound (Compound X)
-
Methotrexate (positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-DHFR antibody
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with varying concentrations of Compound X or methotrexate for a defined period (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-DHFR antibody.
-
Quantify the band intensities to determine the amount of soluble DHFR at each temperature.
-
Plot the percentage of soluble DHFR against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of the compound.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for validating target engagement through comparative assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Enzyme - Wikipedia [en.wikipedia.org]
- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key building block, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, is presented below. This document provides a head-to-head comparison of three potential synthetic strategies: the Paal-Knorr Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig Amination. Each route is evaluated based on reaction conditions, yield, and reagent availability, supported by representative experimental protocols.
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be approached through several established synthetic methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, and tolerance to specific reaction conditions. This guide outlines three plausible and distinct synthetic pathways, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Paal-Knorr Synthesis | Route B: Ullmann Condensation | Route C: Buchwald-Hartwig Amination |
| Starting Materials | 2-methyl-4-aminobenzoic acid, 2,5-dimethoxytetrahydrofuran | 2-methyl-4-bromobenzoic acid, Pyrrole | 2-methyl-4-bromobenzoic acid, Pyrrole |
| Catalyst | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) | Copper(I) salt (e.g., CuI, Cu₂O) | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, RuPhos) |
| Reaction Conditions | Typically requires acidic conditions and heating. | High temperatures (often >150 °C) and a high-boiling polar solvent (e.g., DMF, NMP) are usually necessary. | Milder conditions compared to Ullmann, typically 80-120 °C in solvents like toluene or dioxane. Requires an inert atmosphere. |
| Reported Yields | Generally moderate to good, but can be substrate-dependent. | Highly variable, can be low to good depending on the specific substrates and conditions. | Often provides good to excellent yields with a broad substrate scope. |
| Advantages | Utilizes readily available starting materials. The reaction is conceptually straightforward. | Copper catalysts are relatively inexpensive compared to palladium. | High yields and good functional group tolerance. Milder reaction conditions. |
| Disadvantages | The acidic conditions may not be suitable for sensitive substrates. Yields can be variable. | Harsh reaction conditions can limit functional group compatibility. Stoichiometric amounts of copper may be required. | Palladium catalysts and phosphine ligands can be expensive. Requires careful exclusion of air and moisture. |
Experimental Protocols
Route A: Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a direct method for the formation of the pyrrole ring from a primary amine and a 1,4-dicarbonyl compound.
Experimental Workflow:
Caption: Paal-Knorr synthesis workflow.
Protocol: A mixture of 2-methyl-4-aminobenzoic acid (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., glacial acetic acid or toluene) is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Route B: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds using a copper catalyst.
Experimental Workflow:
Caption: Ullmann condensation workflow.
Protocol: To a flask charged with 2-methyl-4-bromobenzoic acid (1.0 eq.), pyrrole (1.5 eq.), a copper(I) catalyst such as copper(I) iodide (0.1-0.2 eq.), and a base like potassium carbonate (2.0 eq.) is added a high-boiling polar solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to a high temperature (typically 150-180 °C) for an extended period (12-24 hours) under an inert atmosphere. After cooling to room temperature, the reaction is quenched with water and acidified with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The final product is purified by chromatography.
Route C: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed method for C-N bond formation.
Experimental Workflow:
Caption: Buchwald-Hartwig amination workflow.
Protocol: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-methyl-4-bromobenzoic acid (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 1.5-2.0 eq.). The solids are suspended in an anhydrous, deoxygenated solvent such as toluene or dioxane. Pyrrole (1.2-1.5 eq.) is then added, and the vessel is sealed and heated to 80-120 °C until the starting material is consumed as indicated by TLC or LC-MS analysis. The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude material is purified by column chromatography to yield the desired product.
Conclusion
The choice between the Paal-Knorr synthesis, Ullmann condensation, and Buchwald-Hartwig amination for the preparation of this compound will be guided by the specific requirements of the synthesis. The Paal-Knorr reaction offers a straightforward approach if the amino-substituted starting material is readily available and compatible with acidic conditions. The Ullmann condensation, while classic, often requires harsh conditions that may not be suitable for complex molecules. For high-yield and functional group tolerance, the Buchwald-Hartwig amination stands out as a powerful and reliable method, albeit with the higher cost of the catalyst system. Researchers should carefully consider these factors when planning their synthetic strategy.
Safety Operating Guide
Safe Disposal of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a compound requiring careful management due to its potential hazards. The following information is based on safety data sheets (SDS) for structurally similar compounds and should be supplemented with a specific SDS for the target compound and adherence to local regulations.
Hazard Profile and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related benzoic acid derivatives indicate a consistent hazard profile. These compounds are generally classified as hazardous, necessitating the use of appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Hazard Summary of Structurally Related Benzoic Acid Compounds
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] Can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2] |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Aquatic Hazard | Harmful to aquatic life.[2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1][2] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated.[2][4] |
| Hand Protection | Wear appropriate protective gloves.[2] |
Disposal Protocol
The primary recommendation for the disposal of this compound and similar chemical waste is to use an approved waste disposal plant.[1][2] Adherence to national and local regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Container Management: Keep the chemical in its original, suitable, and closed container for disposal.[1] Do not mix with other waste.
-
Waste Collection: For spills, sweep up the solid material and shovel it into a suitable container for disposal.[1][3] Moisten spilled material first or use a HEPA-filter vacuum for clean-up to avoid dust formation.[5]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the contents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
-
Environmental Protection: Do not allow the product to enter drains or sewers.[2][5] Benzoic acid and its derivatives may be harmful to the environment.[5]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The following guidance is based on the safety profiles of structurally similar compounds, including benzoic acid, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid, and 2-(1H-Pyrrol-1-yl)benzoic acid. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural guidance herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin and eye irritation.[1][2] Inhalation of dust particles may lead to respiratory irritation and potential long-term organ damage with prolonged or repeated exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a significant splash or dust generation potential. | To prevent eye contact which may cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact which may cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and engineering controls (e.g., fume hood) are not sufficient. | To prevent inhalation of dust which can cause respiratory tract irritation and potential damage to organs upon repeated exposure.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is available within a certified chemical fume hood.
- Verify that the fume hood has adequate airflow.
- Prepare all necessary glassware and utensils (e.g., spatulas, weighing paper, reaction vessels) and ensure they are clean and dry.
- Have an emergency eyewash station and safety shower readily accessible.[2]
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the chemical fume hood to minimize dust exposure.
- Use anti-static weighing dishes if the compound is a fine powder.
- Carefully transfer the weighed compound to the reaction vessel using a spatula.
- Close the container tightly after use.
3. Dissolution and Reaction:
- If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and monitor the temperature closely.
- Ensure the reaction is conducted in a closed system or under reflux in a fume hood to contain any vapors.
4. Post-Reaction Work-up:
- Allow the reaction mixture to cool to room temperature before proceeding with any extraction or purification steps.
- Perform all liquid-liquid extractions and chromatographic separations within the fume hood.
Experimental Workflow for Handling
Caption: A workflow diagram illustrating the key stages of handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid organic chemical waste.
- Liquid Waste: Solutions containing this compound should be collected in a labeled container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix with incompatible waste streams.
- Contaminated Materials: Used weighing paper, gloves, and other disposable materials that have come into contact with the chemical should be placed in a designated solid waste container.
2. Disposal Procedure:
- All waste must be disposed of in accordance with local, state, and federal regulations.
- Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to schedule a waste pickup.
- Do not pour any waste containing this chemical down the drain.
3. Container Decontamination:
- Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
- Collect the rinsate as hazardous waste.
- Once decontaminated, the container can be disposed of as regular laboratory glassware.
Disposal Decision Pathway
Caption: A decision-making flowchart for the proper segregation and disposal of waste generated from handling the target compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
